Product packaging for 2,3-Dihydrohinokiflavone(Cat. No.:CAS No. 34292-87-0)

2,3-Dihydrohinokiflavone

Cat. No.: B600327
CAS No.: 34292-87-0
M. Wt: 540.5 g/mol
InChI Key: DZUMWIOUSTYKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydrohinokiflavone has been reported in Cycas with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20O10 B600327 2,3-Dihydrohinokiflavone CAS No. 34292-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUMWIOUSTYKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346173
Record name 2,3-Dihydrohinokiflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34292-87-0
Record name 2,3-Dihydrohinokiflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dihydrohinokiflavone: A Technical Guide to its Natural Sources and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring bioflavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavonoid family, it is recognized for its potential antioxidant properties and its role in modulating various cellular signaling pathways.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

Current scientific literature identifies several plant species as natural sources of this compound. These are primarily found within the gymnosperms and some angiosperms.

Principal Identified Sources:
  • Metasequoia glyptostroboides (Dawn Redwood): The autumnal leaves of the Dawn Redwood have been shown to contain 2,3-dihydroisoginkgetin, which is a synonym for this compound.[2][3] This deciduous conifer, native to the Hubei province of China, is a significant source of various flavonoids.

  • Rhus tripartita (Sumac): The stem bark of this plant, found in North Africa and the Middle East, has been identified as a source of this compound.[4]

  • Cycas species: While the specific species is not always detailed, this compound has been reported in the genus Cycas.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPart of PlantReference
Metasequoia glyptostroboidesCupressaceaeAutumnal Leaves[2][3]
Rhus tripartitaAnacardiaceaeStem Bark[4]
Cycas sp.CycadaceaeNot Specified

Note on Quantitative Data: Despite the identification of these natural sources, a thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound in these plants. Further research employing quantitative analytical techniques is necessary to determine the abundance of this compound in various plant tissues.

Experimental Protocols

While a specific, detailed experimental protocol for the extraction and isolation of this compound is not extensively documented, a general methodology can be inferred from standard practices for flavonoid isolation from plant materials. The following is a generalized workflow that can be adapted and optimized for the extraction and purification of this compound.

General Workflow for Extraction and Isolation of Flavonoids

Caption: Generalized workflow for the extraction and identification of flavonoids from plant sources.

Detailed Methodological Steps:
  • Sample Preparation:

    • Collection: Plant material (e.g., autumnal leaves of Metasequoia glyptostroboides) is collected.

    • Drying: The collected material is air-dried or freeze-dried to remove moisture.

    • Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Solvent Selection: A suitable solvent such as methanol, ethanol, or acetone is used for extraction. The choice of solvent can influence the efficiency and selectivity of the extraction.

    • Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The powdered plant material is soaked in the chosen solvent for a specified period.

    • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Purification:

    • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

    • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different flavonoid components.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Analysis and Identification:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with an acid modifier) is used for the quantification and purity assessment of the isolated compound.[5][6][7][8][9] A UV detector is typically used for detection, with the wavelength set to the absorbance maximum of the flavonoid.

    • Spectroscopic Analysis: The structure of the purified compound is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on its close structural analog, hinokiflavone, provides valuable insights into its potential pharmacological effects and mechanisms of action. Hinokiflavone has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Effects:

Flavonoids are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13][14]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer and Pro-Apoptotic Effects:

Hinokiflavone has been reported to influence the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation in cancer.[15][16][17][18]

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound is a biflavonoid with identified natural sources in Metasequoia glyptostroboides and Rhus tripartita. While specific quantitative data and detailed isolation protocols are currently limited in the scientific literature, established methods for flavonoid extraction and analysis provide a solid foundation for future research. The biological activities of the closely related hinokiflavone suggest that this compound may possess anti-inflammatory and anticancer properties through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further investigation is warranted to fully elucidate the therapeutic potential of this natural compound. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

An In-depth Technical Guide on 2,3-Dihydrohinokiflavone: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent.

Core Structure and Chemical Identity

This compound is a biflavonoid, a class of secondary metabolites characterized by a structure composed of two flavonoid units. Specifically, it belongs to the C-O-C type biflavonoids, where the two flavonoid moieties are linked by an ether bond. The core structure consists of a flavanone unit linked to a flavone unit.

Table 1: Chemical and Structural Identifiers of this compound

IdentifierValue
IUPAC Name 6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
Chemical Formula C₃₀H₂₀O₁₀[2]
Molecular Weight 540.47 g/mol [2]
CAS Number 34292-87-0[2]
SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O[1]
Natural Sources Found in various plants, including species of the Cycas and Rhus genera.[3]

Physicochemical Properties

While this compound is available as a research chemical, detailed experimental data on its physicochemical properties are not extensively reported in the available literature. The following table summarizes the available information and provides estimated values for related flavonoid structures as a reference. Commercial suppliers recommend storing the compound at 2-8°C.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Data not availableThe melting point of the parent compound, flavone, is around 100°C, while flavonol melts at 171-172°C.[5][6] The melting point of the related flavanone is 77°C.[7]
Solubility Data not availableFlavonoids are generally soluble in organic solvents like DMSO and ethanol and have low solubility in water.[8] A commercial supplier provides a protocol for preparing a DMSO stock solution.[3]
pKa Data not availableThe pKa values of flavonoids are influenced by the number and position of hydroxyl groups.[9]
UV-Vis Absorption Data not available for this compoundFlavones and flavonols typically exhibit two main absorption bands: Band I in the 300-380 nm region and Band II in the 240-280 nm region.[10]

Biological Activities and Signaling Pathways

This compound, as a member of the flavonoid family, is presumed to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[2] While specific studies on this compound are limited, the mechanisms of action for related flavonoids, particularly their influence on key signaling pathways, have been investigated.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.

Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] The diagram below illustrates the general mechanism of NF-κB activation and the potential points of inhibition by flavonoids.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive p65/p50-IκBα (Inactive NF-κB) IkBa->NFkB_inactive Ub Ubiquitination IkBa->Ub p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proteasome Proteasome Degradation Ub->Proteasome DNA DNA Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Inflammation Flavonoids This compound (Flavonoids) Flavonoids->IKK Inhibition Flavonoids->NFkB_active Inhibition of Translocation

NF-κB Signaling Pathway and Flavonoid Inhibition.
Modulation of MAP Kinase Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are activated by various extracellular stimuli and are implicated in inflammatory diseases. Flavonoids have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades.

The following diagram provides a simplified overview of the MAPK signaling pathways and indicates the general inhibitory action of flavonoids.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) ERK1_2->AP1 p38 p38 MKK3_6->p38 Phosphorylation p38->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Flavonoids This compound (Flavonoids) Flavonoids->MEK1_2 Inhibition Flavonoids->MKK3_6 Inhibition Flavonoids->MKK4_7 Inhibition

MAPK Signaling Pathways and Flavonoid Inhibition.

Experimental Protocols

Extraction and Isolation (General Procedure)

The following is a general workflow for the extraction and isolation of biflavonoids from plant material, such as the leaves of Cycas species.

Extraction_Workflow Start Plant Material (e.g., Dried Cycas leaves) Grinding Grinding to a fine powder Start->Grinding Extraction Maceration with Methanol at room temperature Grinding->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) Crude_Extract->Partitioning Fractions Collection of Fractions (e.g., Ethyl Acetate Fraction) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Column_Chromatography Purified_Compound Purified this compound Column_Chromatography->Purified_Compound

General Workflow for Flavonoid Extraction.

Protocol Details:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves of Cycas revoluta) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The biflavonoids are typically enriched in the ethyl acetate fraction.

  • Purification: Subject the ethyl acetate fraction to column chromatography. A combination of silica gel and Sephadex LH-20 columns is often used. Elute with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds. Monitor the fractions by thin-layer chromatography (TLC).

  • Characterization: Identify the purified compound as this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with literature data.

Antioxidant Activity Assays (General Protocols)

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, mix the this compound solutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., ~734 nm).

  • Prepare various concentrations of this compound.

  • Mix the this compound solutions with the diluted ABTS•+ solution.

  • After a specific incubation time, measure the absorbance at the chosen wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (General Protocol)

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced by quantifying the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with a chemical structure that suggests significant potential for biological activity, particularly in the areas of antioxidant and anti-inflammatory action. While detailed experimental data for this specific compound are currently sparse in the publicly available literature, the established knowledge of related flavonoids provides a strong foundation for future research. The general protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its precise physicochemical properties, develop optimized extraction and synthesis methods, and to fully characterize its molecular mechanisms of action and pharmacological profile.

References

Unveiling 2,3-Dihydrohinokiflavone: A Technical Guide to its Discovery and Isolation from Cycas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of 2,3-Dihydrohinokiflavone, a biflavonoid of significant scientific interest, from various species of the Cycas genus. This document provides a comprehensive overview of the extraction, purification, and characterization of this natural product, supported by quantitative data, detailed experimental protocols, and visual representations of the scientific processes involved.

Introduction

The genus Cycas is a rich source of a diverse array of secondary metabolites, among which biflavonoids are a characteristic and prominent class. These compounds, formed by the dimerization of flavonoid units, have garnered attention for their potential pharmacological activities. This compound, a derivative of hinokiflavone, has been identified in several Cycas species. This guide consolidates the available scientific literature on its isolation and characterization, providing a valuable resource for researchers in natural product chemistry and drug discovery.

Quantitative Data Summary

The isolation of this compound has been reported from various Cycas species. The following tables summarize the available quantitative and spectroscopic data to facilitate comparison and reference.

Table 1: Isolation of this compound from Cycas Species

Cycas SpeciesPlant PartExtraction MethodInitial Plant Material (kg)Yield of this compound (mg)Reference
Cycas rumphiiLeavesCold Maceration (Methanol)522[1]
Cycas revolutaLeafletsPercolation (80% MeOH)1.560[2]
Cycas beddomeiConesNot specifiedNot specifiedNot specified[3][4]
Cycas panzhihuaensisLeavesNot specifiedNot specifiedNot specified[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
UV (MeOH) λmax (nm) 223, 274, 333[1]
IR (KBr) νmax (cm⁻¹) 3418, 2922, 2853, 1641, 1502, 1462, 1375, 1284, 1245, 1168, 1091, 1030, 912, 832, 733, 594, 569, 507, 248[1]
¹H NMR Data consistent with the proposed structure has been used for identification.[3][4]
¹³C NMR Data consistent with the proposed structure has been used for identification.[3][4]

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound from Cycas, based on established protocols in the literature.

Plant Material Collection and Preparation

Fresh and healthy leaves or cones of the desired Cycas species are collected. The plant material is then shade-dried to preserve the chemical integrity of the constituents. Once thoroughly dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using methanol. Cold maceration is a common technique, where the plant powder is soaked in the solvent for an extended period with occasional agitation.[1] This process is repeated multiple times to ensure the complete extraction of the secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is typically suspended in an aqueous methanol solution and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common solvent series includes petroleum ether, chloroform, ethyl acetate, and n-butanol.[2] This step separates the components of the crude extract based on their polarity, with biflavonoids like this compound typically concentrating in the chloroform and ethyl acetate fractions.

Purification

The bioactive fractions (e.g., chloroform or ethyl acetate) are further purified using various chromatographic techniques.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane-chloroform and chloroform-methanol mixtures of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column, using methanol as the eluent, to remove smaller impurities.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification and to obtain a high-purity compound, RP-HPLC is employed.[2]

Structure Elucidation

The purified this compound is subjected to a battery of spectroscopic analyses to confirm its structure. These techniques include:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the flavanone and flavone chromophores.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.[3][4]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Structures

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G Plant Cycas Plant Material (Leaves/Cones) Drying Drying and Powdering Plant->Drying Extraction Methanol Extraction (Maceration) Drying->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel Target Fractions (CHCl3/EtOAc) Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC RP-HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (UV, IR, NMR, MS) PureCompound->Analysis

Caption: Experimental workflow for the isolation and identification of this compound.

G Biflavonoids Biflavonoids in Cycas Amentoflavone_Type Amentoflavone Type Biflavonoids->Amentoflavone_Type Hinokiflavone_Type Hinokiflavone Type Biflavonoids->Hinokiflavone_Type Amentoflavone Amentoflavone Amentoflavone_Type->Amentoflavone DHHF This compound (C-O-C Linkage) Hinokiflavone_Type->DHHF Hinokiflavone Hinokiflavone Hinokiflavone_Type->Hinokiflavone Structure Key Structural Feature: Dihydro-γ-pyrone ring DHHF->Structure

References

An In-depth Technical Guide to the Biosynthesis of Biflavonoids: The Case of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids, a class of natural products formed by the dimerization of flavonoid units, exhibit a wide range of promising pharmacological activities. Among these, 2,3-Dihydrohinokiflavone, a C-O-C type biflavonoid, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for developing sustainable production methods and for enabling structural modifications to enhance its bioactivity. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential enzyme classes involved. It also includes a compilation of relevant experimental protocols and quantitative data to aid researchers in this field.

Introduction to Biflavonoid Biosynthesis

Biflavonoids are structurally diverse plant secondary metabolites characterized by a linkage between two flavonoid monomers. This linkage can be a direct carbon-carbon (C-C) bond or a more flexible carbon-oxygen-carbon (C-O-C) ether bridge. The biosynthesis of these complex molecules begins with the well-established flavonoid pathway, which produces the monomeric flavonoid precursors. The key and often rate-limiting step in biflavonoid formation is the subsequent oxidative coupling of these monomers.

While the general principles of flavonoid biosynthesis are understood, the specific enzymatic machinery responsible for the dimerization process, particularly for C-O-C type biflavonoids like this compound, is an active area of research.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the oxidative coupling of two units of a flavanone precursor, most likely naringenin. The overall pathway can be divided into two main stages:

Stage 1: Biosynthesis of the Flavanone Monomer (Naringenin)

The formation of naringenin is a central part of the general flavonoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions, summarized below, leads to the production of this key intermediate.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI

Figure 1: Biosynthesis of the flavanone precursor, (2S)-Naringenin.

Stage 2: Oxidative Coupling of Naringenin to form this compound

This is the defining step in the biosynthesis of this compound. It involves the formation of a C-O-C ether linkage between two molecules of (2S)-naringenin. This reaction is believed to be an oxidative phenol coupling, where phenoxy radicals are generated and subsequently couple. The exact enzyme(s) catalyzing this step in vivo have not been definitively identified, but several classes of enzymes are considered strong candidates.

Dihydrohinokiflavone_Biosynthesis cluster_naringenin Naringenin1 (2S)-Naringenin Intermediate Phenoxy Radicals Naringenin1->Intermediate Oxidative Enzyme Naringenin2 (2S)-Naringenin Naringenin2->Intermediate Oxidative Enzyme Dihydrohinokiflavone This compound Intermediate->Dihydrohinokiflavone Coupling

Figure 2: Proposed oxidative coupling of (2S)-Naringenin to form this compound.

Key Enzyme Classes in Biflavonoid Biosynthesis

The oxidative coupling of phenols is a common reaction in plant secondary metabolism. Three main classes of enzymes are implicated in the dimerization of flavonoids:

  • Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known to catalyze a wide variety of oxidative reactions, including hydroxylations and phenol coupling.[1][2][3] Specific CYP families, such as CYP90J in gymnosperms, have been shown to be responsible for the C-C coupling in biflavonoid biosynthesis.[4] It is highly probable that other CYP families are involved in the formation of C-O-C linkages. The regio- and stereoselectivity often observed in natural biflavonoids points towards the involvement of highly specific enzymes like CYPs.[3][5]

  • Laccases: These multi-copper oxidases are known to catalyze the oxidation of a broad range of phenolic compounds, leading to their polymerization.[6][7] Laccases have been successfully used for the in vitro synthesis of biflavonoids.[6] While they can be less specific than CYPs, their role in the biosynthesis of biflavonoids in vivo cannot be ruled out, potentially in concert with other proteins that could confer specificity.

  • Peroxidases: These enzymes, which utilize hydrogen peroxide as an oxidant, are also capable of catalyzing the oxidative coupling of flavonoids.[4][7] Peroxidase-mediated reactions can lead to the formation of both C-C and C-O-C linked dimers.[6][7]

The plant genus Selaginella is a particularly rich source of biflavonoids, including those with flavanone moieties, suggesting that this genus would be a prime target for the discovery of the enzymes involved in this compound biosynthesis.[8][9][10]

Experimental Protocols for Studying Biflavonoid Biosynthesis

The elucidation of the biosynthetic pathway for this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

4.1. Enzyme Extraction and Assay

This protocol describes a general method for extracting enzymes from plant tissue and assaying for oxidative coupling activity.

Enzyme_Assay_Workflow Start Plant Tissue (e.g., Selaginella sp.) Homogenization Homogenize in Buffer (e.g., Tris-HCl, pH 7.5, with PVPP and reducing agents) Start->Homogenization Centrifugation1 Centrifuge to remove debris Homogenization->Centrifugation1 Supernatant Crude Enzyme Extract Centrifugation1->Supernatant Microsome_Prep Ultracentrifugation (for CYP enzymes) Supernatant->Microsome_Prep Soluble_Fraction Soluble Fraction (for Laccases, Peroxidases) Supernatant->Soluble_Fraction Microsomes Microsomal Fraction Microsome_Prep->Microsomes Assay_Setup Incubate with Substrate ((2S)-Naringenin) and Cofactors (NADPH for CYPs, H2O2 for Peroxidases) Microsomes->Assay_Setup Soluble_Fraction->Assay_Setup Reaction_Stop Stop Reaction (e.g., with acid or organic solvent) Assay_Setup->Reaction_Stop Analysis LC-MS/MS Analysis (Detection of this compound) Reaction_Stop->Analysis End Results Analysis->End

Figure 3: Experimental workflow for enzyme extraction and activity assay.

Methodology:

  • Plant Material: Fresh or frozen young leaves of a plant known to produce this compound (e.g., Selaginella species) are used.

  • Enzyme Extraction:

    • Grind the plant tissue in a chilled mortar with liquid nitrogen.

    • Homogenize the powdered tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • The supernatant represents the crude enzyme extract. For enrichment of CYP enzymes, a microsomal fraction can be prepared by ultracentrifugation of the crude extract at 100,000 x g for 1 hour at 4°C. The resulting pellet is resuspended in a suitable buffer.

  • Enzyme Assay:

    • The reaction mixture should contain the enzyme preparation (crude extract or microsomal fraction), the substrate ((2S)-naringenin, typically 50-100 µM), and necessary cofactors.

    • For CYP enzymes , include an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

    • For peroxidases , include a low concentration of hydrogen peroxide (e.g., 0.1-1 mM).

    • For laccases , no additional cofactors are typically required, but the reaction may be enhanced by the presence of a mediator.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate or by acidifying the mixture.

    • Extract the products with an organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • Product Identification and Quantification:

    • Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound. A standard of this compound is required for confirmation and quantification.

4.2. Heterologous Expression of Candidate Enzymes

Once candidate genes (e.g., from transcriptomic analysis of biflavonoid-producing plants) are identified, they can be expressed in a heterologous host for functional characterization.

Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate gene from cDNA synthesized from the plant's RNA.

    • Clone the gene into a suitable expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression:

    • Transform the expression construct into the chosen host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli or galactose for yeast).

  • Enzyme Preparation:

    • Harvest the cells and prepare a crude extract or purified enzyme as described in section 4.1.

  • Enzyme Assay and Analysis:

    • Perform the enzyme assay and product analysis as detailed in section 4.1. A positive result (formation of this compound) confirms the function of the candidate enzyme.

Quantitative Data Presentation

To date, specific quantitative data for the enzymatic synthesis of this compound is limited in the literature. However, data from related studies on biflavonoid biosynthesis and in vitro synthesis can provide a reference point for expected yields and enzyme activities.

Table 1: Examples of Quantitative Data from Related Studies

Enzyme/SystemSubstrateProductYield/ActivityReference
Gymnosperm-specific CYP90JApigeninAmentoflavone (C-C linked)4.75 mg/L in engineered E. coli[4]
Laccase (Rhus vernicifera)(+)-CatechinDehydrodicatechins (C-C linked)Not specified[7]
Horseradish PeroxidaseNaringeninPoly(naringenin)Oligomers obtained[7]

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant metabolic pathways. While the general framework of its formation through the oxidative coupling of naringenin is accepted, the specific enzymatic players remain to be definitively identified. Future research should focus on the isolation and characterization of enzymes, particularly from Selaginella species, that are capable of catalyzing the formation of the C-O-C linkage. The use of modern techniques such as transcriptomics, proteomics, and metabolomics, combined with heterologous expression and in vitro enzyme assays, will be instrumental in unraveling the complete biosynthetic pathway. A thorough understanding of this pathway will not only be of fundamental scientific interest but will also open the door to the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

Preliminary Biological Activities of 2,3-Dihydrohinokiflavone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid, a class of compounds known for a wide array of biological activities. As a derivative of hinokiflavone, it belongs to the flavonoid family, which is extensively studied for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities associated with this compound and structurally related flavonoids. Due to the limited availability of specific experimental data for this compound, this document leverages findings from closely related compounds to infer its potential pharmacological profile. The information is presented to support further research and development in the fields of pharmacology and medicinal chemistry.

Core Biological Activities

The preliminary assessment of this compound and its analogs suggests potential therapeutic value in several key areas:

  • Anticancer Activity: Flavonoids, including biflavonoids, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

  • Anti-inflammatory Effects: Many flavonoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating the activity of key inflammatory signaling pathways.

  • Antioxidant Properties: The core structure of flavonoids allows them to act as effective radical scavengers and antioxidants, protecting cells from oxidative stress-induced damage.

  • Antiviral Activity: Certain biflavonoids have shown inhibitory effects against a range of viruses, suggesting a potential application in antiviral drug discovery.

  • Enzyme Inhibition: Flavonoids are known to interact with and inhibit various enzymes, which is a key mechanism underlying many of their biological activities.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of hinokiflavone and other structurally related flavonoids. This data provides a comparative reference for the potential potency of this compound.

Table 1: Anticancer Activity of Related Flavonoids

CompoundCell LineActivityIC50/EC50Reference
HinokiflavoneKB (nasopharyngeal)CytotoxicityED50: 4 µg/mL[1]
RobustaflavoneInfluenza A virusAntiviralEC50: 2.0 µg/mL[2]
RobustaflavoneInfluenza B virusAntiviralEC50: 0.2 µg/mL[2]
AmentoflavoneHSV-1AntiviralEC50: 17.9 µg/mL[2]
AmentoflavoneHSV-2AntiviralEC50: 48.0 µg/mL[2]
BaicalinDengue Virus-2 (DENV-2)VirucidalIC50: 19.6 ± 0.2 µM[3]
BaicalinDengue Virus-2 (DENV-2)Anti-adsorptionIC50: 40.5 ± 0.4 µM[3]
BaicalinDengue Virus-2 (DENV-2)Replication inhibitionIC50: 30.2 ± 0.2 µM[3]
Myricetin-3-rhamnosideHIVAntiviralEC50: 120 µM[3]
Myricetin-3-(6-rhamnosylgalactoside)HIVAntiviralEC50: 45 µM[3]
EGCGHIV-1AntiviralEC50: 1.6 µM[3]

Table 2: Anti-inflammatory Activity of Related Flavonoids

CompoundAssayEffectIC50Reference
ApigeninNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory1.43 µM[4]
KaempferolNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory5.75 µM[4]
Apigenin-7-O-β-d-glucopyranosideNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory8.03 µM[4]
Apigenin-7-O-β-d-glucuronide-6″-butylesterNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory14.68 µM[4]
QuercetinNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory19.51 µM[4]
Kaempferol-7-O-β-d-glucopyranosideNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory22.24 µM[4]
Quercetin-7-O-β-d-rhamnosideNO Production Inhibition (LPS-stimulated RAW 264.7)Anti-inflammatory31.26 µM[4]

Table 3: Enzyme Inhibition by Related Flavonoids

CompoundEnzymeInhibition TypeKi/IC50Reference
SauchinoneCYP2B6Non-competitiveKi: 14.3 µM[5]
SauchinoneCYP2C19Non-competitiveKi: 16.8 µM[5]
SauchinoneCYP2E1Non-competitiveKi: 41.7 µM[5]
SauchinoneCYP3A4Non-competitiveKi: 6.84 µM[5]
ScutellareinOATP2B1InhibitionSubmicromolar IC50[6]
FisetinOATP2B1InhibitionSingle-digit µM IC50[6]
LuteolinOATP2B1InhibitionIC50: 3.9 µM[6]
ApigeninOATP2B1InhibitionIC50: 18.1 µM[6]
ChrysinOATP2B1InhibitionIC50: 29.9 µM[6]
RutinOATP2B1InhibitionIC50: 136.9 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for common assays used to evaluate the biological activities of flavonoids.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).

  • Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing biological activity.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition Bax Bax Akt->Bax Activation Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition Bax->Apoptosis Promotion

Caption: Putative PI3K/Akt signaling pathway inhibition by this compound leading to decreased cell proliferation and increased apoptosis.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) This compound This compound This compound->IKK Inhibition experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Compound Isolation/Synthesis Compound Isolation/Synthesis Characterization (NMR, MS) Characterization (NMR, MS) Compound Isolation/Synthesis->Characterization (NMR, MS) Stock Solution Preparation Stock Solution Preparation Characterization (NMR, MS)->Stock Solution Preparation Cytotoxicity Assay Cytotoxicity Assay Stock Solution Preparation->Cytotoxicity Assay Antioxidant Assay Antioxidant Assay Stock Solution Preparation->Antioxidant Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Stock Solution Preparation->Enzyme Inhibition Assay Anti-inflammatory Assay Anti-inflammatory Assay Stock Solution Preparation->Anti-inflammatory Assay IC50/EC50 Determination IC50/EC50 Determination Cytotoxicity Assay->IC50/EC50 Determination Antioxidant Assay->IC50/EC50 Determination Enzyme Inhibition Assay->IC50/EC50 Determination Anti-inflammatory Assay->IC50/EC50 Determination Statistical Analysis Statistical Analysis IC50/EC50 Determination->Statistical Analysis Mechanism of Action Studies Mechanism of Action Studies Statistical Analysis->Mechanism of Action Studies

References

The Pharmacological Potential of C-O-C Type Biflavonoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids, a class of naturally occurring polyphenolic compounds, are dimers of flavonoid units linked by a C-C or a C-O-C bond. The C-O-C type biflavonoids, characterized by an ether linkage between the two flavonoid moieties, have garnered significant attention in recent years for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the pharmacological potential of C-O-C type biflavonoids, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Pharmacological Activities of C-O-C Type Biflavonoids

C-O-C type biflavonoids, including prominent members like hinokiflavone, ochnaflavone, and delicaflavone, exhibit a wide spectrum of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways implicated in various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of C-O-C type biflavonoids. Hinokiflavone, in particular, has been extensively studied and demonstrated to possess anti-proliferative and anti-metastatic properties against various cancer cell lines.[1][2]

Key Mechanisms of Anticancer Action:

  • Inhibition of Cell Proliferation and Induction of Apoptosis: C-O-C biflavonoids have been shown to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). For instance, hinokiflavone has been reported to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells and induce apoptosis.[3]

  • Modulation of Signaling Pathways: A key mechanism underlying the anticancer effects of hinokiflavone is its ability to interfere with critical signaling pathways that regulate cell growth, survival, and metastasis. Notably, it has been shown to modulate the ERK1-2/p38/NF-κB signaling pathway.

  • Inhibition of Matrix Metalloproteinases (MMPs): Hinokiflavone has been found to down-regulate the expression of MMP-2 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[2]

  • Inhibition of SUMO-specific Protease 1 (SENP1): Hinokiflavone has been identified as a natural inhibitor of SENP1, an enzyme involved in the deSUMOylation of proteins, a process often dysregulated in cancer.[2]

Quantitative Data on Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various C-O-C type biflavonoids against different cancer cell lines.

BiflavonoidCancer Cell LineIC50 ValueReference
HinokiflavoneHeLa (Cervical)19.0 µg/mL[1]
HinokiflavoneU251 (Glioma)29.8 µg/mL[1]
HinokiflavoneMCF-7 (Breast)39.3 µg/mL[1]
HinokiflavoneKYSE150 (ESCC)27.92 µM (24h)[3]
HinokiflavoneTE14 (ESCC)26.21 µM (24h)[3]
OchnaflavoneHCT-15 (Colon)4.1 µM
DelicaflavoneLLC (Lung)36.29 µg/mL (extract)
DelicaflavoneB16 (Melanoma)95.65 µg/mL (extract)
Anti-inflammatory Activity

C-O-C type biflavonoids also possess significant anti-inflammatory properties. Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators and enzymes.

Key Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Enzymes: Some biflavonoids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of prostaglandins and leukotrienes, respectively.

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Certain C-O-C biflavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity:

BiflavonoidTarget/AssayIC50 ValueReference
OchnaflavonePGE2 production (LPS-stimulated RAW 264.7)1.08 µM
Antiviral Activity

Several C-O-C type biflavonoids have demonstrated promising antiviral activity against a range of viruses.

Key Mechanisms of Antiviral Action:

  • Inhibition of Viral Enzymes: Biflavonoids can target and inhibit essential viral enzymes, such as polymerases and proteases, which are necessary for viral replication.

  • Interference with Viral Entry: Some compounds may prevent viruses from entering host cells.

Quantitative Data on Antiviral Activity:

BiflavonoidVirusEC50 ValueReference
RobustaflavoneInfluenza A2.0 µg/mL[4]
RobustaflavoneInfluenza B0.2 µg/mL[4]
HinokiflavoneDengue Virus (DV-NS5 RdRp)Submicromolar[1]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The pharmacological effects of C-O-C type biflavonoids are often mediated through the modulation of complex intracellular signaling networks. Below are Graphviz diagrams illustrating two key pathways influenced by these compounds.

Hinokiflavone_Anticancer_Pathway Hinokiflavone Hinokiflavone ERK1_2 ERK1/2 Hinokiflavone->ERK1_2 Inhibits p38 p38 Hinokiflavone->p38 Inhibits NFkB NF-κB Hinokiflavone->NFkB Inhibits SENP1 SENP1 Hinokiflavone->SENP1 Inhibits Proliferation Cell Proliferation ERK1_2->Proliferation Apoptosis Apoptosis p38->Apoptosis MMP2 MMP-2 NFkB->MMP2 MMP9 MMP-9 NFkB->MMP9 Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis

Anticancer signaling pathway of Hinokiflavone.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (inactive) (p50/p65) NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) Nucleus->Gene_Expression Induces COC_Biflavonoid C-O-C Biflavonoid COC_Biflavonoid->IKK Inhibits COC_Biflavonoid->NFkB_active Inhibits Translocation

Inhibition of the NF-κB signaling pathway.
Experimental Workflows

The following diagrams illustrate common experimental workflows used to assess the pharmacological potential of C-O-C type biflavonoids.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add C-O-C Biflavonoid (various concentrations) Seed_Cells->Add_Compound Incubate Incubate (e.g., 24, 48, 72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for MTT cell viability assay.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with C-O-C Biflavonoid Start->Cell_Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

General workflow for Western Blot analysis.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • C-O-C type biflavonoid stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the C-O-C type biflavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the biflavonoid).[5]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Analysis of Protein Expression and Phosphorylation: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the general procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways like ERK, p38, and NF-κB.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

  • Washing: Wash the membrane again several times with TBST.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[7]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, express the level of the phosphorylated protein relative to the total protein level.[7]

Assessment of MMP-2 and MMP-9 Activity: Gelatin Zymography

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.

Materials:

  • Conditioned cell culture medium (from cells treated with or without the biflavonoid)

  • Non-reducing sample buffer

  • Polyacrylamide gels containing gelatin (e.g., 0.1%)

  • Electrophoresis apparatus

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., Tris-HCl buffer containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect the conditioned medium from cell cultures. Concentrate the medium if necessary. Mix the samples with non-reducing sample buffer. Do not heat the samples.[8]

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.[9]

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer for about 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.[8]

  • Enzyme Activation and Digestion: Incubate the gel in developing buffer at 37°C for 12-24 hours. During this incubation, the gelatinases will digest the gelatin in the gel.[9]

  • Staining: Stain the gel with Coomassie Brilliant Blue staining solution for about 1 hour.[8]

  • Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent the areas where the gelatin has been degraded by the MMPs.[8]

  • Data Analysis: The molecular weights of the gelatinolytic bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the clear bands can be quantified using densitometry to assess the relative activity of the MMPs.

Conclusion

C-O-C type biflavonoids represent a promising class of natural products with significant pharmacological potential. Their diverse biological activities, particularly in the realms of cancer, inflammation, and viral infections, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and exploitation of these potent natural compounds for therapeutic benefit. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy of C-O-C type biflavonoids to translate their therapeutic potential into clinical applications.

References

The Core Architecture of Biflavonoids: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Structural Elucidation, Classification, and Biosynthesis of Dimeric Flavonoids

Biflavonoids, a distinct and pharmacologically significant class of plant secondary metabolites, are characterized by their unique dimeric structure, composed of two flavonoid monomer units. These polyphenolic compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties, making them a subject of intense interest in phytochemical research and drug development.[1][2] This technical guide provides a comprehensive overview of the fundamental structure of biflavonoids, detailing their classification, biosynthetic origins, and the key experimental protocols used for their structural elucidation.

Fundamental Structure and Classification

The basic structural framework of a biflavonoid is a dimer of flavonoid units, each conforming to the characteristic C6-C3-C6 phenyl-benzopyran skeleton.[3] The immense structural diversity of the nearly 600 known biflavonoids arises from three primary factors: the nature of the constituent flavonoid monomers, the type of linkage (covalent bond or ether linkage) between the monomers, and the specific positions of this linkage.[1][4]

Classification by Interflavonoid Linkage Type

Biflavonoids are broadly categorized into two main groups based on the nature of the connection between the two flavonoid moieties.[4][5]

  • C-C Linked Biflavonoids : This is the largest and most common group, where the two flavonoid units are joined by a direct carbon-carbon single bond. The linkage can occur between various positions on the aromatic rings (A, B) or the heterocyclic C-ring of the two units. Common C-C linkages include 3'-8", 6-8", and 8-8".[1][3] Amentoflavone is a classic example of a C-C linked biflavonoid (apigenin-I-3'–II-8-apigenin).

  • C-O-C Linked Biflavonoids (Bisflavonyl Ethers) : In this group, the flavonoid monomers are connected by an ether (C-O-C) linkage.[6] Hinokiflavone, which consists of two apigenin units linked via a 4'-O-6" ether bond, is a representative member of this class.[6]

Figure 1. Primary classification of biflavonoids based on the interflavonoid linkage type.
Classification by Monomer Composition

Biflavonoids can also be classified based on the type of flavonoid monomers they contain. Over 592 different biflavonoids have been categorized into 17 types based on their monomeric scaffolds.[4][7] The most prevalent types include dimers of flavones and flavanones.

  • Flavone-Flavone (BB type) : Both monomeric units are flavones (e.g., amentoflavone, hinokiflavone).[7]

  • Flavan-Flavan (AA type) : Both monomeric units are flavans.[7]

  • Flavan-Flavone (AB type) : The dimer consists of one flavan and one flavone unit.[7]

  • Other combinations include dimers involving isoflavones, chalcones, and anthocyanidins.[7]

Biosynthesis of Biflavonoids

The biosynthesis of biflavonoids begins with the well-established phenylpropanoid pathway, which produces the foundational flavonoid monomers.[7][8] Phenylalanine is converted into 4-coumaroyl-CoA, which, along with malonyl-CoA, enters the flavonoid biosynthesis pathway to form chalcones. These chalcones are then isomerized and enzymatically modified to produce various flavonoid classes like flavanones and flavones (e.g., apigenin).[7][8]

The crucial dimerization step, which was long an enigma, has recently been elucidated. Studies have identified gymnosperm-specific cytochrome P450 enzymes from the CYP90J subfamily as the catalysts for the intermolecular C-C bond formation.[9] For instance, the enzyme GbCYP90J6 from Ginkgo biloba dimerizes two apigenin molecules to form amentoflavone, which serves as a precursor for further methylation and modification to produce other biflavonoids like ginkgetin and bilobetin.[9]

Biosynthesis_Pathway Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Flavonoid_Monomers Flavonoid Monomers (e.g., Apigenin) Phenylpropanoid_Pathway->Flavonoid_Monomers Dimerization Dimerization (CYP90J Enzymes) Flavonoid_Monomers->Dimerization Biflavonoid_Core Biflavonoid Core (e.g., Amentoflavone) Dimerization->Biflavonoid_Core Further_Modifications Further Modifications (e.g., Methylation) Biflavonoid_Core->Further_Modifications Diverse_Biflavonoids Diverse Biflavonoids (e.g., Ginkgetin) Further_Modifications->Diverse_Biflavonoids

Figure 2. Simplified overview of the biflavonoid biosynthesis pathway.

Quantitative Structural Data

The precise three-dimensional structure of biflavonoids is determined using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the connectivity and stereochemistry in solution, while X-ray crystallography provides exact bond lengths and angles in the solid state.

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shift data for amentoflavone, a representative C-C linked biflavonoid, recorded in DMSO-d₆. This data is critical for confirming the identity and purity of the compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Amentoflavone in DMSO-d₆

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
Unit I (Apigenin)
C-2163.2-
C-3103.16.76 (s)
C-4180.0-
C-5159.6-
C-691.36.53 (s)
C-7159.1-
C-8102.76.58 (s)
C-9155.4-
C-10102.3-
C-1'119.3-
C-2'126.87.99 (d, J=7.8 Hz)
C-3'119.0-
C-4'157.5-
C-5'114.67.19 (d, J=8.4 Hz)
C-6'130.17.87 (d, J=2.4 Hz)
Unit II (Apigenin)
C-2"162.1-
C-3"101.16.70 (s)
C-4"179.7-
C-5"158.3-
C-6"91.26.39 (s)
C-7"156.1-
C-8"126.6-
C-9"155.6-
C-10"123.9-
C-1"'151.8-
C-2"'114.07.40 (d, J=8.6 Hz)
C-3"'114.06.82 (d, J=9.0 Hz)
C-4"'--
C-5"'114.66.82 (d, J=9.0 Hz)
C-6"'119.37.40 (d, J=8.6 Hz)

Note: Assignments are based on published data and may vary slightly depending on experimental conditions.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates from which bond lengths and bond angles can be calculated. This technique is essential for unambiguously determining the absolute configuration and conformational details of the biflavonoid molecule in its crystalline state. While a specific data table for a biflavonoid was not available in the cited search results, this method remains the gold standard for obtaining such quantitative geometric parameters.

Experimental Protocols for Structural Elucidation

The determination of a novel biflavonoid's structure is a multi-step process that integrates chromatographic separation with advanced spectroscopic analysis.

Elucidation_Workflow Start Crude Plant Extract Purification Isolation & Purification (e.g., HPLC) Start->Purification MS_Analysis Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Purification->MS_Analysis NMR_Analysis NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purification->NMR_Analysis Data_Integration Data Integration & Analysis MS_Analysis->Data_Integration NMR_Analysis->Data_Integration Proposed_Structure Proposed 2D Structure Data_Integration->Proposed_Structure Stereochem Stereochemical Analysis (NOESY, ECD, X-ray) Proposed_Structure->Stereochem Final_Structure Final Elucidated Structure Stereochem->Final_Structure

Figure 3. General experimental workflow for the structural elucidation of biflavonoids.
Isolation and Purification

  • Objective : To isolate the pure biflavonoid from a complex plant extract.

  • Methodology : Initial extraction is typically performed with solvents like methanol or ethanol. The crude extract is then subjected to various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column, is the method of choice for final purification. A gradient elution system, for example with a mobile phase consisting of acidified water and acetonitrile or methanol, is commonly employed to achieve separation.[10][11]

Mass Spectrometry (MS)
  • Objective : To determine the molecular weight and elemental composition, and to gain initial structural insights through fragmentation analysis.

  • Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique.

    • Ionization : Electrospray Ionization (ESI) is most suitable and is typically run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to gather comprehensive data.[2][11]

    • Mass Analyzer : High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the confident determination of the elemental formula.

    • Tandem MS (MS/MS) : Collision-Induced Dissociation (CID) is used to fragment the molecular ion. The resulting fragmentation pattern provides crucial information about the constituent flavonoid units and the nature of the linkage between them. For example, retro-Diels-Alder (RDA) reactions in the C-ring are characteristic fragmentation pathways for flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To determine the complete carbon-hydrogen framework and establish the precise connectivity and stereochemistry of the molecule.

  • Methodology : The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A suite of NMR experiments is performed:

    • 1D NMR :

      • ¹H NMR : Provides information on the number, environment, and coupling of protons.

      • ¹³C NMR : Shows the number and type of carbon atoms (C, CH, CH₂, CH₃).

    • 2D NMR :

      • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). This is the most critical experiment for connecting the different fragments of the molecule and definitively placing the interflavonoid linkage.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, which is essential for determining relative stereochemistry and conformation.

X-ray Crystallography
  • Objective : To unambiguously determine the three-dimensional structure, including absolute stereochemistry.

  • Methodology : This technique requires the biflavonoid to be crystallized. A single, high-quality crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This provides definitive data on bond lengths, bond angles, and torsional angles.

Conclusion

The structural diversity of biflavonoids, derived from the varied combination and linkage of flavonoid monomers, underpins their broad spectrum of biological activities. A systematic approach combining chromatographic purification with advanced spectroscopic and crystallographic techniques is essential for the accurate and complete structural elucidation of these complex natural products. Understanding the core structure of biflavonoids is a critical first step for researchers in natural products chemistry, pharmacology, and drug development aiming to harness their therapeutic potential.

References

Exploring Derivatives of 2,3-Dihydrohinokiflavone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, represents a promising scaffold for the development of novel therapeutic agents. As a member of the C-O-C type biflavonoids, it is composed of two apigenin units linked by an ether bond, with one of the units hydrogenated at the 2,3-position. This structural modification imparts distinct physicochemical and pharmacological properties compared to its unsaturated counterpart, hinokiflavone. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its potential derivatives, with a focus on their applications in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of C-O-C type biflavonoids, including this compound, is a complex process that can be achieved through several strategies. The total synthesis of hinokiflavone has been reported, and these methods can be adapted for the preparation of its 2,3-dihydro derivative.[1] Key synthetic approaches often involve the coupling of two flavonoid monomers.[2]

One common strategy is the Ullmann condensation reaction, which involves the coupling of a halogenated flavonoid with a hydroxylated flavonoid in the presence of a copper catalyst.[2] For the synthesis of hinokiflavone derivatives, one of the flavone precursors would be a 2,3-dihydroflavanone.

Another approach involves the Suzuki or Stille coupling reactions, where a boronic acid or stannane derivative of one flavonoid is coupled with a halogenated derivative of the other in the presence of a palladium catalyst.[2]

A semi-synthetic derivative of hinokiflavone, designated WG020, has been reported, which is a 4'-phenolic ester prepared by the reaction of hinokiflavone with succinic acid and amino-glucose. This modification was designed to increase water solubility and bioavailability.[1] Similar derivatization strategies could be applied to this compound to improve its pharmacokinetic profile.

Experimental Protocols: General Procedure for Ullmann Condensation

A general protocol for the synthesis of C-O-C type biflavonoids via Ullmann condensation is as follows:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the two flavonoid monomers that are not involved in the ether linkage. This is typically done using protecting groups such as benzyl or methoxymethyl ethers.

  • Halogenation: Introduce a halogen atom (e.g., bromine or iodine) at the desired position on one of the protected flavonoid monomers.

  • Ullmann Coupling: React the halogenated flavonoid with the hydroxylated flavonoid in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling solvent such as pyridine or dimethylformamide (DMF).

  • Deprotection: Remove the protecting groups to yield the final biflavonoid ether.

Biological Activities of Hinokiflavone and its Derivatives

Hinokiflavone and its related C-O-C type biflavonoids exhibit a wide range of biological activities, with anticancer properties being the most extensively studied.[1][2]

Anticancer Activity

Hinokiflavone has demonstrated modest cytotoxic potential against various cancer cell lines.[1] The inhibitory concentrations (IC50) for hinokiflavone against several cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer19.0[1]
U251Glioma29.8[1]
MCF-7Breast Cancer39.3[1]
KBNasopharyngeal Cancer4.0[1]

The semi-synthetic derivative WG020 has shown marked antiproliferative activity against breast cancer cell lines, including MDA-MB-231, 4T1, and MCF-7.[1] This suggests that derivatization can enhance the anticancer potency of the hinokiflavone scaffold.

Anti-inflammatory Activity

Biflavonoids are known to possess anti-inflammatory properties, primarily by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] Amentoflavone, a related biflavonoid, has been shown to inhibit TNF-α-mediated COX-2 expression through the NF-κB pathway.[2] While specific data for this compound is limited, it is plausible that it and its derivatives would exhibit similar anti-inflammatory effects. Synthetic C-C biflavonoids have shown potent inhibition of PGE2 production with IC50 values as low as 3.7 µM.[3][4]

Mechanism of Action: Signaling Pathways

The anticancer effects of hinokiflavone are attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]

ERK1-2/p38/NF-κB Signaling Pathway

Hinokiflavone has been shown to interfere with the ERK1-2/p38/NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation and cell survival. By inhibiting this pathway, hinokiflavone can induce apoptosis in cancer cells. The downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cell migration and invasion, is a central event in hinokiflavone-induced anticancer effects.[1] Amentoflavone also suppresses the ERK/NFκB signaling pathway, leading to the downregulation of MMP-2 and -9.[1]

ERK_p38_NFkB_Pathway Hinokiflavone Hinokiflavone ERK1_2 ERK1/2 Hinokiflavone->ERK1_2 Inhibits p38 p38 Hinokiflavone->p38 Inhibits Metastasis Metastasis Hinokiflavone->Metastasis Inhibits NFkB NF-κB ERK1_2->NFkB p38->NFkB MMP2_9 MMP-2 & MMP-9 Expression NFkB->MMP2_9 MMP2_9->Metastasis

ERK1-2/p38/NF-κB Signaling Pathway Inhibition by Hinokiflavone.
PI3K/AKT/mTOR Signaling Pathway

Delicaflavone, a C-O-C type biflavonoid closely related to hinokiflavone, has demonstrated marked anticancer activities through the inhibition of the PI3K/AKT/mTOR signaling cascade.[1] This pathway is critical for cell growth, proliferation, and survival. Inhibition of this pathway by hinokiflavone derivatives could be a key mechanism for their anticancer effects.

PI3K_AKT_mTOR_Pathway Biflavonoids Hinokiflavone Derivatives PI3K PI3K Biflavonoids->PI3K Inhibits CellGrowth Cell Growth & Proliferation Biflavonoids->CellGrowth Inhibits Apoptosis Apoptosis Biflavonoids->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellGrowth mTOR->Apoptosis Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition by Hinokiflavone Derivatives.
Mitochondrial ROS/JNK/Caspase Pathway

Hinokiflavone has been shown to induce apoptosis in hepatocellular carcinoma cells by activating the mitochondrial reactive oxygen species (ROS)/JNK/caspase pathway.[2] This involves an increase in mitochondrial ROS, which in turn activates JNK, leading to the activation of caspases and subsequent apoptosis.

ROS_JNK_Caspase_Pathway Hinokiflavone Hinokiflavone Mito_ROS Mitochondrial ROS Hinokiflavone->Mito_ROS Induces JNK JNK Mito_ROS->JNK Caspases Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mitochondrial ROS/JNK/Caspase Pathway Activation by Hinokiflavone.

Structure-Activity Relationship (SAR)

  • Ether Linkage: The C-O-C ether linkage is a key structural feature for the biological activity of this class of biflavonoids.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid rings can significantly influence activity.

  • Saturation of the C-ring: The hydrogenation of the 2,3-double bond in one of the flavone units to a flavanone likely alters the planarity and electronic properties of the molecule, which can impact its interaction with biological targets.

  • Substitutions: As demonstrated by the derivative WG020, the addition of substituents can improve physicochemical properties and enhance biological activity.[1]

Future Directions

The development of derivatives of this compound presents a promising avenue for the discovery of new drugs, particularly in the area of oncology. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Systematic modification of the this compound scaffold is needed to explore the structure-activity relationship in detail.

  • In-depth biological evaluation: Comprehensive screening of these derivatives against a panel of cancer cell lines and in various anti-inflammatory and other disease models is required.

  • Pharmacokinetic and toxicological studies: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Elucidation of molecular targets: Identifying the specific protein targets of active derivatives will provide a deeper understanding of their mechanism of action and facilitate further optimization.

Conclusion

This compound is a valuable natural product scaffold with significant potential for the development of novel therapeutics. Its derivatives, building upon the known anticancer and anti-inflammatory properties of hinokiflavone and other biflavonoids, represent a rich area for future drug discovery efforts. By leveraging the synthetic strategies and understanding of the mechanisms of action outlined in this guide, researchers can advance the development of this promising class of compounds.

References

Physical and chemical properties of 2,3-Dihydrohinokiflavone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in a variety of plant species, including those of the Cupressaceae family. As a member of the flavonoid family, it exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic research.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a biflavonoid composed of two flavone units linked by an ether bond.[2] Its structure is characterized by a dihydroflavone moiety linked to a flavone moiety.

Table 1: General and Computed Physical Properties of this compound

PropertyValueSource
Chemical Formula C₃₀H₂₀O₁₀[1][3]
Molecular Weight 540.47 g/mol [1][3]
CAS Number 34292-87-0[1][3]
IUPAC Name 6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[4]
Appearance Yellow powder[5]
Melting Point Data not available. The related compound flavanone has a melting point of 77 °C.[6]
Solubility Data not available for specific solvents. Flavonoids are generally soluble in DMSO and alcohols like ethanol and methanol, and poorly soluble in water.[2]
Storage Temperature 2-8°C[3]

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectroscopic DataValueSource/Notes
UV-Vis λmax (Methanol) Band I: ~330-360 nm, Band II: ~250-280 nm (Expected for flavanones)[7][8]
¹H NMR (DMSO-d₆) Data not available for this compound. Aromatic protons typically appear between δ 6.0-8.0 ppm. Protons on the dihydropyran ring are expected around δ 2.5-5.5 ppm.[9]
¹³C NMR Data not available for this compound. Carbonyl (C4) signal is expected around δ 177 ppm. Aromatic carbons resonate between δ 100-165 ppm.[1]
Mass Spectrometry (LC-MS) [M+H]⁺ = 541.1136[4]

Biological Activity and Signaling Pathways

This compound, as a flavonoid, is known to possess potent antioxidant and anti-inflammatory activities.[1] These effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

Flavonoids, including likely this compound, exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit NF-κB activation by preventing IκB degradation.[10][11]

  • MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli. Key components of this pathway include p38, JNK, and ERK. Flavonoids have been shown to inhibit the phosphorylation and activation of these kinases, thereby downregulating the inflammatory response.[11]

Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK Gene_Expression Inflammatory Gene Expression MAPK_Pathway->Gene_Expression IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation NFkB_n->Gene_Expression Dihydrohinokiflavone_MAPK This compound Dihydrohinokiflavone_MAPK->MAPK_Pathway Inhibition Dihydrohinokiflavone_NFkB This compound Dihydrohinokiflavone_NFkB->IKK Inhibition

Figure 1: Putative anti-inflammatory mechanism of this compound.
Antioxidant Activity

The antioxidant activity of flavonoids like this compound stems from their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components. The presence of multiple hydroxyl groups on the aromatic rings is crucial for this activity.

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Neutralized_ROS Neutralized Species (e.g., H₂O) ROS->Neutralized_ROS Becomes Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Dihydrohinokiflavone This compound (with -OH groups) Dihydrohinokiflavone->ROS Donates H• Stable_Radical Stable Dihydrohinokiflavone Radical Dihydrohinokiflavone->Stable_Radical Forms Dihydrohinokiflavone->Cellular_Damage Prevents Isolation_Workflow Start Dried Plant Material (e.g., leaves, bark) Extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Partitioning->Chromatography Ethyl Acetate Fraction Purification Preparative HPLC Chromatography->Purification Characterization Structure Elucidation (NMR, MS, UV-Vis) Purification->Characterization End Pure this compound Characterization->End

References

Methodological & Application

Application Notes: In Vitro Assay Design for 2,3-Dihydrohinokiflavone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dihydrohinokiflavone is a biflavonoid, a class of compounds known for a wide range of biological activities.[1][2] Biflavonoids have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[3][4][5][6] Hinokiflavone, a related compound, has been studied for its ability to induce apoptosis in cancer cells and inhibit metastatic processes.[3][7] This document provides a detailed framework for the in vitro evaluation of this compound, outlining protocols to assess its cytotoxic, anti-inflammatory, and antioxidant properties, and to investigate its potential mechanisms of action.

1. Assessment of Anticancer Activity

The potential of this compound to inhibit cancer cell growth is a primary area of investigation. Biflavonoids have been shown to interfere with the replication and migration of cancer cells through pathways like apoptosis.[3] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

2. Evaluation of Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory effects, often by modulating the production of inflammatory mediators.[12][13] A standard in vitro model for inflammation involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS).[4][14] The anti-inflammatory potential of this compound can be quantified by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[14][15] Cytokine levels are typically measured using the highly specific and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]

3. Determination of Antioxidant Capacity

Oxidative stress resulting from an imbalance of free radicals and antioxidants contributes to cellular damage and various pathologies.[19] Many biflavonoids exhibit potent antioxidant activity by scavenging free radicals.[4][19][20] The antioxidant capacity of this compound can be determined using established chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to measure the radical-scavenging ability of compounds in a dose-dependent manner.[21][22][23]

4. Investigation of Mechanism of Action

To understand how this compound exerts its biological effects, it is crucial to investigate its impact on key cellular signaling pathways. For anticancer activity, this includes examining proteins involved in apoptosis, such as the Bcl-2 family (Bax, Bcl-2) and caspases.[3][24] For anti-inflammatory effects, pathways involving NF-κB and MAPKs are central.[13] Western blotting is a fundamental technique used to detect and quantify changes in the expression levels of these specific proteins in response to treatment with the compound.[25][26]

Experimental Workflow and Signaling Pathways

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_moa Mechanism of Action cluster_analysis Data Analysis Compound This compound Stock Solution MTT Cell Viability (MTT Assay) Compound->MTT AntiInflam Anti-inflammatory (ELISA, Griess Assay) Compound->AntiInflam Antioxidant Antioxidant (DPPH, ABTS Assays) Compound->Antioxidant CellLines Cell Culture (e.g., MCF-7, RAW 264.7) CellLines->MTT CellLines->AntiInflam WesternBlot Western Blotting (Signaling Proteins) MTT->WesternBlot Data IC50 Calculation Cytokine Quantification % Radical Scavenging MTT->Data AntiInflam->WesternBlot AntiInflam->Data Antioxidant->Data WesternBlot->Data

Caption: General experimental workflow for testing this compound bioactivity.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Upregulates Compound This compound Compound->IKK Inhibits Compound->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

G Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondria Bax->Mito Forms pore in Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential pro-apoptotic mechanism via the intrinsic mitochondrial pathway.

Protocols

Protocol 1: Cell Viability by MTT Assay

This protocol measures the cytotoxic effect of this compound on a selected cancer cell line.

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8][10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antioxidant Capacity by DPPH and ABTS Assays

These protocols measure the free radical scavenging activity of the compound.

A. DPPH Assay

Materials and Reagents:

  • This compound (stock solution in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[22]

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measure the absorbance at 517 nm.

B. ABTS Assay

Materials and Reagents:

  • This compound (stock solution in methanol)

  • ABTS solution (7 mM).[27]

  • Potassium persulfate solution (2.45 mM).[27]

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22][23]

  • Working Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Assay: In a 96-well plate, add 20 µL of serially diluted compound or standard to the wells, followed by 180 µL of the ABTS•+ working solution.

  • Incubate for 6-10 minutes at room temperature in the dark.[23]

  • Measure the absorbance at 734 nm.

Data Analysis (for both assays):

  • Calculate the percentage of radical scavenging activity:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot % Scavenging against compound concentration to determine the IC₅₀ value.

Protocol 3: Anti-inflammatory Activity

A. Nitric Oxide (NO) Production via Griess Assay

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no compound) and LPS-only wells.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

B. Cytokine Quantification via ELISA

Materials and Reagents:

  • Supernatants from the cell culture experiment described above.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • Microplate reader

Procedure:

  • Perform the sandwich ELISA according to the manufacturer's protocol.[16][17]

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[28]

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection: Add the biotin-conjugated detection antibody, followed by an enzyme-labeled streptavidin (e.g., HRP-streptavidin).[16]

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and stop the reaction.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

  • Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve.[18]

Protocol 4: Mechanism of Action by Western Blotting

This protocol provides a general method to analyze protein expression in key signaling pathways.

Materials and Reagents:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[25]

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p-NF-κB, anti-β-actin).

  • HRP-conjugated secondary antibody.[26]

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent.[26]

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound and controls to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[26]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[26]

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Data Presentation Tables

Table 1: Cytotoxicity of this compound (MTT Assay)

Concentration (µM) % Cell Viability (24h) % Cell Viability (48h) % Cell Viability (72h)
0 (Vehicle Control) 100 100 100
1
5
10
25
50
100

| IC₅₀ (µM) | | | |

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL) % DPPH Scavenging % ABTS Scavenging
1
5
10
25
50
100
Positive Control

| IC₅₀ (µg/mL) | | |

Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

Treatment Nitric Oxide (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control (No LPS)
LPS Only
LPS + Cmpd (1 µM)
LPS + Cmpd (5 µM)
LPS + Cmpd (10 µM)

| LPS + Cmpd (25 µM) | | | | |

Table 4: Western Blot Densitometry Analysis | Treatment | Relative Protein Expression (Target / β-actin) | | :--- | :--- | | | Bax | Bcl-2 | Cleaved Caspase-3 | p-NF-κB | | Control | | | | | | Test Compound | | | | | | Positive Control | | | | |

References

In Vivo Experimental Models for 2,3-Dihydrohinokiflavone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone, a biflavonoid, belongs to a class of natural compounds with significant therapeutic potential. Its structural analog, hinokiflavone, has demonstrated promising anti-cancer, anti-inflammatory, and neuroprotective properties in various preclinical studies. This document provides detailed application notes and protocols for establishing in vivo experimental models to investigate the pharmacological activities of this compound. The methodologies presented are primarily based on successful studies conducted with hinokiflavone and are proposed as highly relevant and adaptable for this compound research.

I. Anti-Cancer Activity: Subcutaneous Xenograft Mouse Models

Subcutaneous xenograft models are fundamental for evaluating the anti-tumor efficacy of novel compounds in vivo. These models involve the implantation of human cancer cells into immunocompromised mice, allowing for the assessment of tumor growth inhibition and the underlying molecular mechanisms.

A. Recommended Animal Models and Cell Lines
  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are a standard choice for xenograft studies due to their immunodeficient state, which prevents the rejection of human tumor cells.

  • Cell Lines:

    • Colorectal Cancer: CT26[1][2]

    • Breast Cancer: MDA-MB-231[3][4]

    • Hepatocellular Carcinoma: SMMC-7721[2][5][6]

B. Quantitative Data Summary from Hinokiflavone Studies

The following table summarizes the quantitative outcomes from in vivo studies using hinokiflavone, providing a benchmark for designing and evaluating experiments with this compound.

Cancer TypeCell LineAnimal ModelTreatment ProtocolKey FindingsReference
Colorectal CancerCT26BALB/c mice50 mg/kg/day hinokiflavone~50% reduction in tumor volume.[2][2]
Breast CancerMDA-MB-231Xenograft mouse model20-40 mg/kg hinokiflavone (intraperitoneal injection)30-40% reduction in tumor volume.[2][2]
Hepatocellular CarcinomaSMMC-7721BALB/c nude mice4 and 8 mg/kg hinokiflavone (intraperitoneal injection) every other day50-70% reduction in tumor volume.[2][5][2][5]
C. Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for establishing a subcutaneous xenograft model to test the anti-cancer activity of this compound.

1. Cell Culture and Preparation:

  • Culture the selected cancer cell line (e.g., CT26, MDA-MB-231, SMMC-7721) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in serum-free medium or PBS at a final concentration of 2 x 107 cells/mL.

2. Tumor Cell Inoculation:

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Subcutaneously inject 100 µL of the cell suspension (containing 2 x 106 cells) into the right flank of each mouse.

3. Treatment Protocol:

  • Allow the tumors to grow to a palpable size (e.g., approximately 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at predetermined doses. The control group should receive the vehicle alone.

4. Monitoring and Data Collection:

  • Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

D. Key Downstream Assays and Protocols

1. Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2):

  • Objective: To determine the effect of this compound on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in tumor tissues.[7][8][9][10]

  • Protocol:

    • Homogenize the excised tumor tissues in RIPA lysis buffer containing protease inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

2. Immunohistochemistry for Proliferation and Metastasis Markers (Ki-67, MMP-9, E-cadherin, N-cadherin):

  • Objective: To assess the effect of this compound on cell proliferation (Ki-67), invasion (MMP-9), and epithelial-mesenchymal transition (EMT) markers (E-cadherin, N-cadherin) in tumor sections.[1][11][12]

  • Protocol:

    • Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with primary antibodies against Ki-67, MMP-9, E-cadherin, or N-cadherin overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by streptavidin-HRP.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Analyze the stained sections under a microscope.

E. Visualizing Experimental Workflow and Signaling Pathways

experimental_workflow_xenograft cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Ex Vivo Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest inoculation Subcutaneous Inoculation (BALB/c nude mice) cell_harvest->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth treatment Treatment with This compound tumor_growth->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia western_blot Western Blot (Bax, Bcl-2) euthanasia->western_blot ihc Immunohistochemistry (Ki-67, MMP-9, Cadherins) euthanasia->ihc anticancer_signaling cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis & Invasion DHF This compound ERK_p38 ERK1/2 & p38 MAPK DHF->ERK_p38 inhibits Bcl2 Bcl-2 DHF->Bcl2 inhibits Bax Bax DHF->Bax activates NFkB NF-κB DHF->NFkB inhibits Ki67 Ki-67 ERK_p38->Ki67 activates Caspases Caspase Activation Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis MMP9 MMP-9 NFkB->MMP9 activates EMT EMT (E-cadherin ↓, N-cadherin ↑) NFkB->EMT promotes Invasion Invasion & Migration MMP9->Invasion EMT->Invasion workflow_carrageenan_edema cluster_preparation Pre-Experiment cluster_experiment Experiment cluster_data_analysis Analysis acclimatization Animal Acclimatization & Fasting grouping Random Grouping acclimatization->grouping treatment Oral/IP Administration of This compound grouping->treatment carrageenan_injection Sub-plantar Carrageenan Injection treatment->carrageenan_injection 1 hour post-treatment measurement Paw Volume Measurement (0-5 hours) carrageenan_injection->measurement calculation Calculation of Edema Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics neuroprotection_pathways cluster_insults Neurotoxic Insults cluster_effects Cellular Effects DHF This compound oxidative_stress Oxidative Stress DHF->oxidative_stress reduces neuroinflammation Neuroinflammation DHF->neuroinflammation suppresses protein_aggregation Protein Aggregation (e.g., Aβ) DHF->protein_aggregation inhibits neuronal_death Neuronal Death oxidative_stress->neuronal_death neuroinflammation->neuronal_death protein_aggregation->neuronal_death cognitive_decline Cognitive Decline neuronal_death->cognitive_decline

References

Application Notes and Protocols for the Quantification of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in various plant species, including Rhus tripartita[1][2]. Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide a detailed overview of the analytical techniques for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not extensively documented in the public domain, the following protocols have been developed based on established methods for the analysis of structurally similar biflavonoids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC30H20O10[3]
Molecular Weight540.47 g/mol [3]
AppearancePale yellow powderAssumed based on related flavonoids
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterAssumed based on related flavonoids

Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in relatively clean samples, such as purified extracts or formulations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For complex matrices like biological fluids (plasma, urine) or crude plant extracts, UPLC-MS/MS offers superior sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in the presence of interfering substances.

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound.

Protocol 1: Extraction of this compound from Plant Material (Rhus tripartita)

This protocol is adapted from methods used for the extraction of flavonoids and biflavonoids from Rhus species[1][2][4].

Materials:

  • Dried and powdered plant material (e.g., stem bark of Rhus tripartita)

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1 gram of the powdered plant material into a conical flask.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by HPLC-UV

This protocol is based on general methods for flavonoid quantification[5].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the typical absorbance of flavonoids)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Inject the prepared standards and the extracted sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 3: Quantification by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of other biflavonoids in biological matrices[6][7].

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[6][7][8].

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M-H]⁻ at m/z 539.1 -> Product ions (e.g., m/z 285.0, m/z 151.0)

    • Internal Standard (IS) (e.g., Amentoflavone): Precursor ion [M-H]⁻ at m/z 537.1 -> Product ions (e.g., m/z 375.0, m/z 285.0)

Sample Preparation from Plasma:

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Amentoflavone in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: UPLC-MS/MS Method Validation Parameters for Plasma (Hypothetical)

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%
Matrix Effect92 - 108%
Stability (Freeze-thaw, Short-term, Long-term)Within ±15% deviation

Visualizations

Experimental Workflow

G cluster_extraction Sample Preparation (Plant Material) cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Powdered Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms calibration Calibration Curve Construction hplc_uv->calibration uplc_msms->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the extraction and quantification of this compound.

Putative Signaling Pathway Modulated by Biflavonoids

Biflavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The following diagram illustrates a generalized pathway that could be influenced by this compound.

G cluster_stimulus Cellular Stress/Inflammatory Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Oxidative Stress NFkB NF-κB Pathway stimulus->NFkB MAPK MAPK Pathway (ERK, JNK, p38) stimulus->MAPK cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->cytokines MAPK->iNOS MAPK->COX2 biflavonoid This compound biflavonoid->NFkB Inhibition biflavonoid->MAPK Inhibition

Caption: Putative anti-inflammatory signaling pathway modulated by biflavonoids.

References

Application of 2,3-Dihydrohinokiflavone in neurodegenerative disease research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with detailed experimental data and protocols specifically for 2,3-Dihydrohinokiflavone in neurodegenerative disease research is limited. The following application notes and protocols are based on the known activities of its parent compound, Hinokiflavone, and other related biflavonoids. Researchers should consider this document as a guide and adapt the protocols for the specific experimental context of this compound.

Application Notes

This compound is a biflavonoid, a class of natural compounds that has garnered significant interest for its potential therapeutic applications in a range of diseases. While direct evidence for this compound in neurodegenerative disorders is not abundant, the broader class of biflavonoids, including Hinokiflavone, has demonstrated promising neuroprotective properties. These compounds are being investigated for their antioxidant, anti-inflammatory, and anti-amyloidogenic activities, which are highly relevant to the pathologies of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

The proposed mechanisms of action for biflavonoids in a neurodegenerative context include the scavenging of reactive oxygen species (ROS), modulation of pro-inflammatory signaling pathways, and inhibition of protein aggregation.[1][2] For instance, some biflavonoids have been shown to interfere with the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease.[3]

Key Potential Applications in Neurodegenerative Disease Research:

  • Investigation of Antioxidant and Anti-inflammatory Effects: this compound can be screened for its ability to mitigate oxidative stress and neuroinflammation in cellular and animal models of neurodegeneration.[4][5]

  • Screening for Anti-amyloidogenic and Anti-tau Aggregation Properties: The compound can be tested for its capacity to inhibit the aggregation of Aβ peptides and the hyperphosphorylation of tau protein, key pathological events in Alzheimer's disease.[6][7]

  • Elucidation of Neuroprotective Signaling Pathways: Research can focus on identifying the molecular targets and signaling cascades modulated by this compound in neuronal cells.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes quantitative data for related biflavonoids to provide a reference for expected activity ranges.

CompoundAssayTarget/ModelResult (IC₅₀/EC₅₀)Reference
GinkgetinAβ Fibril InhibitionAmyloid-beta 1-424.92 µM[8]
AmentoflavoneAβ Fibril InhibitionAmyloid-beta 1-420.26 µM[3]
AmentoflavoneAβ Fibril DisaggregationPreformed Aβ 1-42 fibrils0.59 µM[3]
CupressuflavoneCyclin-dependent kinase 5 (CDK5) InhibitionEnzyme assay9.29 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in neurodegenerative disease research.

Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress in a Neuronal Cell Line

This protocol describes the use of the MTT assay to measure cell viability and determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Prepare various concentrations of this compound in DMEM. After 24 hours of cell seeding, replace the medium with the prepared compound solutions and incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.

  • Incubation: Incubate the plate for another 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control group (untreated cells).

Protocol 2: Evaluation of Anti-inflammatory Activity in Microglial Cells

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to assess the anti-inflammatory potential of this compound.

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with NaNO₂.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition

This protocol is used to assess the ability of this compound to inhibit the aggregation of Aβ peptides, a key process in Alzheimer's disease pathology.

Materials:

  • Amyloid-beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • This compound

  • 96-well black, clear-bottom plates

Procedure:

  • Aβ Peptide Preparation: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the peptide film at -20°C.

  • Assay Preparation: Resuspend the Aβ peptide film in phosphate buffer to a final concentration of 20 µM.

  • Incubation with Compound: In a 96-well plate, mix the Aβ solution with various concentrations of this compound. Include a control with Aβ alone.

  • Aggregation: Incubate the plate at 37°C for 48 hours with gentle agitation.

  • ThT Staining: Add ThT to each well to a final concentration of 5 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of the compound compared to the control.

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the study of this compound in neurodegenerative disease research.

neuroprotective_pathway cluster_stress Cellular Stress cluster_compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes ROS Oxidative Stress (e.g., H₂O₂) MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB DHF This compound DHF->NFkB Inhibits DHF->MAPK Modulates Nrf2 Nrf2/ARE Pathway DHF->Nrf2 Activates Neuroinflammation ↓ Neuroinflammation (↓ NO, ↓ Cytokines) NFkB->Neuroinflammation Oxidative_Damage ↓ Oxidative Damage MAPK->Oxidative_Damage Apoptosis ↓ Apoptosis MAPK->Apoptosis Nrf2->Oxidative_Damage Inhibits Neuronal_Survival ↑ Neuronal Survival Neuroinflammation->Neuronal_Survival Inhibits Oxidative_Damage->Neuronal_Survival Inhibits Apoptosis->Neuronal_Survival Inhibits

Caption: Proposed neuroprotective signaling pathways of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) cell_culture Neuronal/Microglial Cell Culture treatment Treatment with This compound cell_culture->treatment stressor Induction of Neurotoxicity (e.g., H₂O₂, LPS, Aβ) treatment->stressor viability Cell Viability Assay (MTT) stressor->viability inflammation Inflammation Assay (Griess Assay, ELISA) stressor->inflammation ros ROS Measurement (DCFDA Assay) stressor->ros western Western Blot (Signaling Proteins) stressor->western animal_model Neurodegenerative Disease Animal Model compound_admin Compound Administration animal_model->compound_admin behavioral Behavioral Tests (e.g., Morris Water Maze) compound_admin->behavioral histology Histological Analysis (e.g., Immunohistochemistry) behavioral->histology biochemical Biochemical Analysis (e.g., ELISA, Western Blot) behavioral->biochemical

Caption: Experimental workflow for evaluating neuroprotective effects.

amyloid_inhibition Ab_monomer Aβ Monomers Ab_oligomer Toxic Oligomers Ab_monomer->Ab_oligomer Aggregation Ab_fibril Amyloid Fibrils Ab_oligomer->Ab_fibril Fibrillization Non_toxic Non-toxic Aggregates Ab_oligomer->Non_toxic Promotes (Hypothesized) DHF This compound DHF->Ab_oligomer Inhibits DHF->Ab_fibril Inhibits

Caption: Hypothesized inhibition of amyloid-beta aggregation.

References

Application Note: Quantitative Analysis of 2,3-Dihydrohinokiflavone using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in various plant species. Biflavonoids as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them promising candidates for pharmaceutical and nutraceutical development. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control, and efficacy assessments. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation

a) Plant Material (e.g., leaves, stems)

  • Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube. Add 20 mL of 80% methanol in water.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection and Filtration: Collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery. Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

b) Plasma Samples

  • Protein Precipitation: To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar biflavonoid not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in 100 µL of the initial mobile phase composition and transfer to an autosampler vial.

Liquid Chromatography
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is optimal for separating this compound from other matrix components.[1][3] A typical gradient is as follows:

Time (min)% Mobile Phase B
0.020
1.020
10.080
12.095
14.095
14.120
16.020
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for flavonoids due to the presence of acidic phenolic hydroxyl groups, which readily deprotonate.[4][5]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the mode of choice due to its high selectivity and sensitivity.[6] Based on the structure of this compound (Molecular Weight: 540.48 g/mol ) and data from similar biflavonoids like hinokiflavone, the following MRM transitions are proposed.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound539.1(To be optimized, likely major fragments around 284 and 375)(To be optimized)
Internal Standard(Varies)(Varies)(To be optimized)
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected quantitative data from a validated method for this compound analysis, based on typical performance for similar biflavonoid assays.[4][7]

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Quantitative Results from a Hypothetical Plant Extract Analysis

Sample IDConcentration (µg/g)%RSD (n=3)
Plant Extract A15.84.2
Plant Extract B22.53.8
Plant Extract C9.35.1

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material / Plasma Sample extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration / Evaporation & Reconstitution centrifugation->filtration autosampler Autosampler Injection filtration->autosampler lc_separation UPLC Separation (C18 Column) autosampler->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

G Precursor Precursor Ion (m/z 539.1) Product1 Product Ion 1 Precursor->Product1 Collision-Induced Dissociation Product2 Product Ion 2 Precursor->Product2 Collision-Induced Dissociation Product3 Product Ion 3 Precursor->Product3 Collision-Induced Dissociation

Caption: MRM principle for this compound detection.

References

Application Notes and Protocols: Investigating the Antioxidant Properties of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. This document provides a detailed overview of the antioxidant characteristics of this compound, methodologies for its investigation, and insights into its mechanism of action. Structurally, the absence of a C2-C3 double bond in this compound suggests that its antioxidant activity may involve mechanisms beyond direct hydrogen atom transfer, such as electron transfer.[1][2] This makes it a compelling subject for research in the development of novel antioxidant-based therapeutics.

Antioxidant Properties of this compound and Related Flavonoids

The antioxidant capacity of flavonoids is influenced by their structural features. For many flavonoids, a C2-C3 double bond in the C-ring is crucial for high antioxidant activity.[2][3] In compounds like this compound that lack this feature, the antioxidant mechanism may rely more heavily on other structural elements and pathways. The antioxidant activity of 2,3-dehydro derivatives of similar flavonolignans has been shown to be more potent than their saturated counterparts, underscoring the role of the C2-C3 double bond.[4]

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the antioxidant activities of flavonoids structurally related to this compound. This data provides a comparative baseline for assessing the antioxidant potential of this compound.

CompoundAssayIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
AgathisflavoneDPPH474Trolox149[5]
QuercetinCellular Antioxidant Assay8.77--[3]
2,3-DehydrosilydianinNQO1 Induction>25Sulforaphane(positive control)[6][7]
SilybinDPPH---[1]
2,3-DehydrosilybinDPPH---[1]

Signaling Pathways Involved in Antioxidant Activity

The antioxidant effects of flavonoids are often mediated through the modulation of key cellular signaling pathways. Two such pathways are the Nrf2/ARE and MAPK pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[9] These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[6][10] Studies on related compounds like 2,3-dehydrosilydianin have demonstrated their ability to activate the Nrf2 pathway, leading to increased expression of NQO1 and other cytoprotective genes.[6][7][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 promotes degradation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation DHF This compound DHF->Nrf2_Keap1 may induce dissociation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (NQO1, HO-1, etc.) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Nrf2/ARE Signaling Pathway Activation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular responses to external stimuli, including oxidative stress.[11] The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[11] These kinases can be activated by various stressors and can, in turn, regulate the activity of transcription factors involved in inflammation and antioxidant responses.[11] Polyphenols have been shown to modulate MAPK signaling, often leading to a reduction in pro-inflammatory cytokine production.[11][12] The interplay between the MAPK and Nrf2 pathways is complex, with MAPKs being able to phosphorylate and thereby influence the activity of Nrf2.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK DHF This compound MAPK MAPK (ERK, JNK, p38) DHF->MAPK inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activation Gene_Expression Gene Expression (Cytokines, Antioxidant Enzymes) Transcription_Factors->Gene_Expression regulation Cellular_Response Cellular Response (Inflammation, Survival) Gene_Expression->Cellular_Response leads to

MAPK Signaling Pathway Modulation

Experimental Protocols

To investigate the antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark as it is light-sensitive.[13]

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the test sample dilutions or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test samples.

    • For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][15]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13][16]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH Solution and Sample in 96-well Plate Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of this compound Prep_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[18][19]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Preparation of Test Samples: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test sample dilutions or positive control to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[20]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H2O2 (as a pro-oxidant)

  • This compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and culture until confluent.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or the positive control for a specified period (e.g., 1 hour).

  • Staining:

    • Remove the treatment solution and wash the cells.

    • Add a solution of DCFH-DA to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells.

    • Add a solution of AAPH or H2O2 to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) over time.

  • Calculation: The antioxidant activity is determined by the ability of the compound to suppress the fluorescence generated by the pro-oxidant. The CAA value can be calculated by integrating the area under the fluorescence curve and comparing it to the control.

Conclusion

The investigation of the antioxidant properties of this compound holds significant promise for the development of novel therapeutic agents. The protocols and information provided herein offer a comprehensive framework for researchers to explore its mechanisms of action and quantify its antioxidant efficacy. Further studies are warranted to fully elucidate its potential in mitigating oxidative stress-related pathologies.

References

Potential Therapeutic Applications of 2,3-Dihydrohinokiflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a biflavonoid, a class of plant-derived polyphenolic compounds known for a wide array of biological activities. As a derivative of hinokiflavone, it is anticipated to share some of its therapeutic properties, which include anti-inflammatory, antioxidant, and anticancer effects. This document provides an overview of the potential therapeutic applications of this compound, along with detailed protocols for investigating these activities. While specific research on this compound is limited, the information presented here is based on the known activities of the broader biflavonoid class and provides a foundational guide for future research and drug development endeavors.

Potential Therapeutic Applications

Based on the activities of related biflavonoids, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Biflavonoids have demonstrated potential in cancer therapy by interfering with key signaling pathways that regulate cell proliferation and metastasis. Hinokiflavone, for instance, has been shown to down-regulate matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and migration. This is achieved, in part, through the modulation of the ERK1-2/p38/NF-κB signaling pathway.[1][2]

  • Inflammatory Disorders: The anti-inflammatory properties of flavonoids are well-documented. They can modulate inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response. By inhibiting NF-κB activation, this compound could potentially reduce the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating chronic inflammatory diseases.

  • Oxidative Stress-Related Conditions: Many flavonoids are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. This antioxidant activity is relevant to a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and aging.

  • Infectious Diseases: Some biflavonoids have exhibited antiviral and antibacterial properties, suggesting that this compound could be explored as a potential antimicrobial agent.

Quantitative Data on Related Biflavonoids

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of its parent compound, hinokiflavone, and other related biflavonoids to provide a comparative reference for future studies.

CompoundBiological ActivityAssayTarget/Cell LineIC50 / EC50 / ActivityReference
HinokiflavoneAnticancerGrowth InhibitionKB nasopharyngeal cancer cellsED50: 4 µg/mL[1]
HinokiflavoneAnti-metastaticGelatin ZymographyHONE-1 nasopharyngeal carcinoma cellsInhibition of MMP-9
AmentoflavoneAnticancerApoptosis InductionGlioblastoma cells-[1]
AmentoflavoneAnti-metastaticInvasion AssayOsteosarcoma cellsDown-regulation of MMP-2 and -9[1]
DelicaflavoneAnticancerCell Viability-Inhibition of PI3K/AKT/mTOR and MAPK signaling[1]

Note: This table is intended to be illustrative. Researchers are encouraged to perform their own dose-response studies to determine the specific potency of this compound.

Experimental Protocols

The following are detailed protocols for assessing the potential therapeutic applications of this compound.

Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Dexamethasone (positive control)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound and dexamethasone in DMEM.

  • Remove the old medium and treat the cells with the different concentrations of the compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as a negative control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 3: In Vitro Anticancer Activity Assessment - MMP-9 Inhibition Assay (Fluorometric)

Objective: To determine if this compound can inhibit the enzymatic activity of Matrix Metalloproteinase-9 (MMP-9).

Materials:

  • This compound

  • MMP-9 Inhibitor Screening Kit (Fluorometric) (e.g., from Assay Genie or similar)

  • Recombinant human MMP-9 enzyme

  • MMP-9 substrate (FRET-based)

  • Assay buffer

  • A known MMP-9 inhibitor (e.g., NNGH) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Follow the kit manufacturer's instructions for the preparation of reagents.

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well black plate, add the diluted MMP-9 enzyme to all wells except the blank.

  • Add the test concentrations of this compound or the positive control inhibitor to the respective wells.

  • Add the assay buffer to the control wells.

  • Incubate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the MMP-9 substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).

  • The rate of the reaction is determined from the slope of the fluorescence intensity versus time.

  • The percentage of MMP-9 inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The therapeutic effects of biflavonoids are often attributed to their interaction with key cellular signaling pathways. Below are diagrams representing the ERK/MAPK and NF-κB pathways, which are likely targets of this compound.

ERK_MAPK_Pathway Growth Factor Growth Factor RTK RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival This compound This compound This compound->Raf Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the ERK/MAPK signaling pathway by this compound.

NFkB_Pathway cluster_0 Cytoplasm Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocation to Nucleus This compound This compound This compound->IKK Complex Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow Compound_Sourcing Source this compound (synthesis or isolation) In_Vitro_Screening In Vitro Screening (Antioxidant, Anti-inflammatory, Anticancer Assays) Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis, Enzyme Inhibition) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General experimental workflow for the development of this compound as a therapeutic agent.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutics. Based on the known biological activities of related biflavonoids, it is a strong candidate for investigation as an anticancer, anti-inflammatory, and antioxidant agent. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to initiate and advance the study of this compound. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Troubleshooting & Optimization

How to improve the yield of 2,3-Dihydrohinokiflavone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthetic Pathway

The synthesis of 2,3-Dihydrohinokiflavone can be approached through a multi-step process involving the preparation of two key flavonoid-type intermediates followed by their coupling and final deprotection.

Synthetic_Pathway cluster_A Monomer A Synthesis cluster_B Monomer B Synthesis cluster_C Chalcone & Flavanone Formation cluster_D Second Monomer & Coupling cluster_E Final Steps A1 Phloroglucinol A2 Protection (BnBr, K2CO3) A1->A2 A3 Friedel-Crafts Acylation A2->A3 A4 Protected Phloroacetophenone A3->A4 C1 Claisen-Schmidt Condensation A4->C1 B1 p-Hydroxybenzaldehyde B2 Protection (BnBr, K2CO3) B1->B2 B3 Protected p-Hydroxybenzaldehyde B2->B3 B3->C1 C2 Protected Chalcone C1->C2 C3 Intramolecular Cyclization C2->C3 C4 Protected Flavanone (Intermediate 1) C3->C4 D4 Ullmann Condensation C4->D4 D1 Protected Naringenin D2 Halogenation (NBS/NCS) D1->D2 D3 Halogenated Intermediate 2 D2->D3 D3->D4 E1 Protected Biflavonoid D4->E1 E2 Deprotection (H2, Pd/C) E1->E2 E3 This compound E2->E3

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound? A1: The strategy involves a convergent synthesis. First, two protected flavonoid-type monomers are synthesized. One is a protected flavanone (Intermediate 1), and the second is a similar, halogenated flavanone (Intermediate 2). These two intermediates are then coupled via a diaryl ether linkage, typically using an Ullmann condensation. The final step is the removal of all protecting groups to yield the target molecule.

Q2: Why are protecting groups necessary for this synthesis? A2: this compound has multiple phenolic hydroxyl groups. These groups are acidic and nucleophilic, which can interfere with several key reactions, such as the Claisen-Schmidt condensation (base-catalyzed) and the Ullmann condensation (copper-catalyzed). Protecting these groups, for example as benzyl ethers, prevents side reactions and improves the yield of the desired products. Benzyl ethers are advantageous as they are stable under a range of conditions and can be removed simultaneously in the final step via catalytic hydrogenolysis.[1][2][3]

Q3: What are the critical, yield-determining steps in this proposed synthesis? A3: The two most critical steps are typically the Claisen-Schmidt condensation to form the chalcone precursor and the Ullmann condensation to form the diaryl ether bond. The Claisen-Schmidt reaction can suffer from side reactions or incomplete conversion.[4][5][6] The Ullmann coupling is often challenging due to the need for careful optimization of the catalyst, ligand, base, solvent, and temperature to achieve good yields and avoid homo-coupling of the starting materials.[7][8][9]

Q4: How can I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4][10] By spotting the starting materials, co-spotting (a mix of starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with agents like potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, HPLC and LC-MS can be used to quantify conversion.

Q5: What are the main challenges in purifying the intermediates and the final product? A5: The main challenges include separating the desired product from unreacted starting materials, catalysts, and side products. The intermediates, being relatively large and non-polar (when protected), are typically purified using column chromatography on silica gel. The final product, with its multiple hydroxyl groups, is highly polar and may require reverse-phase chromatography or recrystallization for effective purification.

Troubleshooting Guides

Guide 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Synthesis)

This step involves the base-catalyzed condensation of a protected acetophenone with a protected benzaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting materials 1. Insufficient base or inactive base. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a stronger base (e.g., KOH instead of NaOH) or freshly prepare the base solution. Ensure stoichiometry is correct. 2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.[5][6] 3. While often run at room temperature, gentle heating (40-50 °C) may improve the rate.
Formation of multiple side products 1. Self-condensation of the acetophenone. 2. Cannizzaro reaction of the aldehyde. 3. Michael addition of another enolate to the newly formed chalcone.1. Add the acetophenone slowly to the mixture of the aldehyde and base to keep its concentration low. 2. Ensure the temperature does not rise too high. Use a non-hydroxide base if this is a persistent issue. 3. Use an appropriate solvent system (e.g., ethanol/water) to precipitate the chalcone as it forms, driving the equilibrium and preventing further reaction.[5]
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. The product is inherently non-crystalline.1. Purify the crude product by column chromatography before attempting recrystallization. 2. If purification is confirmed (e.g., by NMR), proceed to the next step with the purified oil. The subsequent intermediate may be crystalline.

digraph "Chalcone_Yield_Logic" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Yield [label="Low Chalcone Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cause1 [label="Incomplete Reaction", fillcolor="#FBBC05"]; Cause2 [label="Side Reactions", fillcolor="#FBBC05"]; Cause3 [label="Purification Loss", fillcolor="#FBBC05"];

Yield -> {Cause1, Cause2, Cause3};

Sol1a [label="Optimize Base/Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Increase Time/Temp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2a [label="Control Stoichiometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2b [label="Precipitate Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3a [label="Use Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cause1 -> {Sol1a, Sol1b}; Cause2 -> {Sol2a, Sol2b}; Cause3 -> Sol3a; }

Caption: Troubleshooting logic for low chalcone synthesis yield.

Guide 2: Low Yield in Ullmann Condensation (Diaryl Ether Synthesis)

This step involves the copper-catalyzed coupling of the protected flavanone (Intermediate 1) with the halogenated flavanone (Intermediate 2).

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive copper catalyst. 2. Inappropriate ligand or no ligand used. 3. Base is not strong enough or is insoluble. 4. Reaction temperature is too low.1. Use a fresh source of Cu(I) salt (e.g., CuI, CuBr). Pre-activating copper powder is an option for traditional methods.[7] 2. Screen different ligands (e.g., phenanthroline, N,N-dimethylglycine). Ligands are crucial for modern, milder Ullmann reactions.[9] 3. Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, which have better solubility in polar aprotic solvents.[8] 4. Gradually increase the temperature (e.g., from 100 °C to 130 °C). High temperatures are often required.[7]
Significant formation of homo-coupled side products 1. The reaction conditions favor self-coupling of the aryl halide. 2. The phenol component is degrading.1. Adjust the stoichiometry; a slight excess of the phenol component may favor the cross-coupling reaction. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Use degassed solvents.
Dehalogenation of the aryl halide starting material 1. The reaction conditions are too harsh. 2. Presence of a hydrogen source.1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the solvent is anhydrous and the base is not a hydride source.

digraph "Ullmann_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Low Yield in Ullmann Coupling", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Q1 [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Yes"]; A1_No [label="No"];

Start -> Q1;

Q2 [label="Are Homo-coupled Products Dominant?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Yes"]; A2_No [label="No"];

Q1 -> Q2 [label="Yes"];

Sol1 [label="Optimize Catalyst, Ligand, Base, Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q1 -> Sol1 [label="No"];

Sol2 [label="Adjust Stoichiometry (Slight Excess of Phenol)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 -> Sol2 [label="Yes"];

Sol3 [label="Check for Product Degradation / Purification Issues", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 -> Sol3 [label="No"]; }

Caption: Troubleshooting workflow for the Ullmann condensation step.

Experimental Protocols

Protocol 1: Synthesis of Protected Chalcone (Claisen-Schmidt Condensation)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the protected p-hydroxybenzaldehyde (1.0 eq) and the protected phloroacetophenone (1.0 eq). Dissolve the solids in ethanol (approx. 10 mL per gram of acetophenone).

  • Reaction: While stirring at room temperature, add an aqueous solution of potassium hydroxide (40%, 3.0 eq) dropwise over 15 minutes. A color change and the formation of a precipitate should be observed.

  • Monitoring: Allow the mixture to stir vigorously for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the acetophenone starting material.[5]

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold, dilute HCl (1 M). Stir until the pH is neutral.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude solid. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to yield the pure protected chalcone.

Protocol 2: Diaryl Ether Formation (Ullmann Condensation)
  • Setup: To an oven-dried Schlenk flask, add the protected flavanone (Intermediate 1, 1.2 eq), the halogenated flavanone (Intermediate 2, 1.0 eq), copper(I) iodide (CuI, 0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction: Evacuate the flask and backfill with argon or nitrogen. Add anhydrous, degassed dimethylformamide (DMF). Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS over 24-48 hours, looking for the consumption of the halogenated starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the protected biflavonoid.

Protocol 3: Global Deprotection (Catalytic Hydrogenolysis)
  • Setup: Dissolve the protected biflavonoid in a solvent mixture such as THF/Methanol. Place the solution in a flask suitable for hydrogenation.

  • Reaction: Carefully add Palladium on carbon (10% Pd/C, approx. 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Wash the Celite pad with methanol.

  • Isolation & Purification: Combine the filtrates and concentrate under reduced pressure. Purify the final product, this compound, by reverse-phase column chromatography or recrystallization.

Data Presentation: Optimization Tables

Table 1: Optimization of Ullmann Condensation Conditions
EntryCopper Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1CuI (10)NoneK₂CO₃ (2.0)DMF130<10
2CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO13035
3CuI (10)N,N-dimethylglycine (20)K₂CO₃ (2.0)DMF13048
4CuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)Dioxane11065
5 CuI (10) N,N-dimethylglycine (20) Cs₂CO₃ (2.0) DMF 120 72
6Cu₂O (10)N,N-dimethylglycine (20)Cs₂CO₃ (2.0)NMP12068

Yields are hypothetical and for illustrative purposes based on literature for similar reactions.[8][9]

Table 2: Optimization of Claisen-Schmidt Condensation
EntryBase (eq)SolventTime (h)Temp (°C)Yield (%)
1NaOH (3.0)Ethanol122565
2KOH (3.0)Ethanol122578
3KOH (3.0)Methanol62582
4 KOH (3.0) Ethanol 6 25 85
5Ba(OH)₂ (1.5)Ethanol/H₂O124075
6NaH (1.1)THF40 -> 2555

Yields are hypothetical and for illustrative purposes based on literature for chalcone synthesis.[5][6][11]

References

Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of 2,3-Dihydrohinokiflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a biflavonoid compound with potential therapeutic properties. However, like many flavonoids, it exhibits poor solubility in aqueous solutions, which can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies. Overcoming this challenge is crucial for accurate experimental results and for the development of effective formulations.

Q2: What is the approximate aqueous solubility of this compound?

Q3: In which organic solvents is this compound more soluble?

A3: Generally, biflavonoids like this compound exhibit better solubility in polar aprotic and polar protic organic solvents. For the related compound amentoflavone, the solubility is approximately 1 mg/mL in ethanol, 10 mg/mL in DMSO, and 20 mg/mL in dimethylformamide (DMF)[2][3]. It is expected that this compound would have a similar solubility profile.

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides several methods to improve the solubility of this compound in aqueous solutions for experimental purposes.

Method 1: Cosolvency

Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Solution: Utilize a cosolvent system by first dissolving the compound in a water-miscible organic solvent and then adding it to the aqueous buffer.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

Experimental Protocol:

  • Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10-20 mg/mL).

  • For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid off-target effects on your biological system.

  • Always include a vehicle control (buffer with the same final concentration of the cosolvent) in your experiments.

Quantitative Data on Cosolvent Solubility of a Related Biflavonoid (Amentoflavone):

SolventApproximate Solubility (mg/mL)
Ethanol1
DMSO10
DMF20
DMF:PBS (pH 7.2) (1:4)0.1
Data sourced from Cayman Chemical product information sheet for Amentoflavone.[2][3]

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Caption: Workflow for using a cosolvent to dissolve this compound.

Method 2: Amorphous Solid Dispersion

Issue: Poor oral bioavailability in animal studies due to low aqueous solubility and dissolution rate.

Solution: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer. This technique increases the surface area and the dissolution rate of the compound.

Recommended Polymer: Polyvinylpyrrolidone K-30 (PVP K-30)

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve this compound and PVP K-30 in a suitable organic solvent (e.g., ethanol). A common starting ratio is 1:4 (w/w) of the biflavonoid to the polymer.

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be collected and ground into a fine powder for further use.

Quantitative Data on Solubility Enhancement with Solid Dispersion:

A study on a mixture of biflavonoids, including the structurally similar 2″,3″-dihydro-3′,3‴-biapigenin, demonstrated a significant increase in aqueous solubility when formulated as an amorphous solid dispersion with PVP K-30[1].

BiflavonoidFold Increase in Aqueous Solubility
Amentoflavone16.98
Robustaflavone17.47
2″,3″-dihydro-3′,3‴-biapigenin17.59
3′,3‴-binaringenin18.42
Delicaflavone19.48
Data from a study on a total biflavonoid extract from Selaginella doederleinii.[1]

G

Caption: Experimental workflow for preparing an amorphous solid dispersion.

Method 3: pH Adjustment

Issue: Inconsistent solubility of this compound in different buffer systems.

Solution: The solubility of flavonoids can be pH-dependent due to their phenolic hydroxyl groups. Adjusting the pH of the aqueous solution can increase solubility.

Experimental Protocol:

  • Determine the pKa values of this compound (if not available, this can be estimated using cheminformatics tools).

  • Prepare a series of buffers with pH values around the pKa.

  • Disperse an excess amount of this compound in each buffer.

  • Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: For flavonoids, increasing the pH above their pKa will deprotonate the hydroxyl groups, leading to increased aqueous solubility. A study on a mixture of biflavonoids showed that the solubility of compounds like 2″,3″-dihydro-3′,3‴-biapigenin was higher in a neutral pH environment compared to an acidic pH[1].

G

Caption: Logical relationship between pH and flavonoid solubility.

Method 4: Cyclodextrin Complexation

Issue: Need for a stable, water-soluble formulation for cell culture experiments or animal studies.

Solution: Form an inclusion complex with cyclodextrins. The hydrophobic inner cavity of cyclodextrins can encapsulate the poorly soluble this compound, while the hydrophilic exterior improves aqueous solubility.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Experimental Protocol (Kneading Method):

  • Weigh out this compound and the chosen cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.

  • Gradually add the this compound to the paste and knead for a defined period (e.g., 30-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting complex can be sieved to obtain a uniform particle size.

G

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Method 5: Nanosuspension

Issue: Requirement for a high drug loading formulation for parenteral or oral delivery with enhanced dissolution velocity.

Solution: Prepare a nanosuspension of this compound. This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate.

Experimental Protocol (Antisolvent Precipitation Method):

  • Dissolve this compound in a suitable organic solvent (e.g., acetone or ethanol) to prepare the organic phase.

  • Prepare an aqueous phase containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication.

  • The rapid mixing causes the compound to precipitate as nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure.

G

Caption: Experimental workflow for preparing a nanosuspension.

References

Stability issues of 2,3-Dihydrohinokiflavone in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 2,3-Dihydrohinokiflavone under various experimental conditions is limited in publicly available literature. The following guidance is based on the general chemical properties of flavonoids and biflavonoids. Researchers are strongly advised to conduct their own stability assessments for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Based on supplier information, this compound should be stored at 2-8°C for long-term stability[1]. For short-term use, storage at room temperature in a cool, dark, and dry place is also suggested, though refrigeration is preferable to minimize degradation[2]. It is crucial to prevent exposure to light and moisture.

Q2: What is the expected solubility of this compound?

Q3: How stable is this compound in common laboratory solvents?

A3: The stability of flavonoids in solution is dependent on the solvent used. For many flavonoids, protic solvents like ethanol and methanol can participate in degradation reactions, especially at elevated temperatures. Aprotic solvents like DMSO are often preferred for stock solutions, which should be stored at low temperatures (-20°C or -80°C) to enhance stability. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.

Q4: What factors can lead to the degradation of this compound during my experiments?

A4: Several factors can contribute to the degradation of flavonoids like this compound:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis and oxidation of flavonoids.

  • Temperature: High temperatures can accelerate degradation reactions[3].

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which is a common pathway for flavonoid decomposition.

  • Enzymes: If working with biological matrices, endogenous enzymes could potentially metabolize or degrade the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound after preparation of solutions.Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound is in solution at room temperature. Protect solutions from light by using amber vials or covering with aluminum foil.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system. Sonication may aid in initial dissolution.
Color change of the solution over time. Oxidation or other degradation of the compound.Degas your solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with low humidity.

  • Dissolution: Dissolve the powder in an appropriate anhydrous, high-purity solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM). Use of an ultrasonic bath at room temperature can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, amber glass vials with tight-fitting caps to minimize headspace and prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer or medium. Discard any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine its stability under various stress conditions.

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to a sample solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a sample solution at 80°C for 48 hours.

    • Photodegradation: Expose a sample solution to direct sunlight or a UV lamp for 48 hours.

    • Control: Keep one sample solution at 4°C in the dark.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to assess the extent of degradation and identify any new peaks corresponding to degradation products.

Visualizations

G cluster_workflow Experimental Workflow: Stability Assessment prep Prepare Stock Solution (e.g., in DMSO) stress Expose Aliquots to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress Aliquot control Control Sample (Stored at -20°C in dark) prep->control Aliquot analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) stress->analysis Time points control->analysis data Compare Stressed Samples to Control analysis->data conclusion Determine Degradation Profile and Stable Conditions data->conclusion

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway General Flavonoid Degradation Pathway flavonoid This compound (Biflavonoid Structure) hydrolysis Hydrolysis (Cleavage of ether linkage) flavonoid->hydrolysis Acid/Base oxidation Oxidation (Opening of heterocyclic rings) flavonoid->oxidation Oxygen/Heat photodegradation Photodegradation (Radical formation) flavonoid->photodegradation Light (UV) degradation_products Smaller Phenolic Compounds (e.g., phenolic acids, aldehydes) hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

Caption: Potential degradation pathways for this compound.

References

Troubleshooting 2,3-Dihydrohinokiflavone purification by chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2,3-Dihydrohinokiflavone.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended chromatography techniques for purifying this compound?

A1: For the initial purification of this compound from a crude plant extract, a combination of chromatographic techniques is often employed. A common strategy involves initial fractionation using macroporous resin column chromatography to enrich the flavonoid fraction. This is typically followed by silica gel column chromatography for further separation. For final polishing and to obtain high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is recommended. Sephadex LH-20 column chromatography is also a viable option, particularly for separating compounds with similar structures.

Q2: What are some common impurities found with this compound?

A2: Impurities commonly co-extracted with this compound, a biflavonoid, can include other flavonoids, such as hinokiflavone, amentoflavone, and various glycosidic forms. Other potential impurities are structurally related biflavonoids and phenolic compounds. The exact impurity profile will depend on the plant source and the extraction method used.

Q3: Is this compound stable during purification?

A3: Flavonoids, in general, can be sensitive to pH, light, and oxygen. Some flavonoids have been reported to degrade on silica gel, which has a slightly acidic nature[1]. It is advisable to assess the stability of this compound on silica gel before performing large-scale column chromatography. This can be done by spotting the compound on a TLC plate, letting it sit for several hours, and then developing the plate to see if any degradation spots appear. Polyhydroxy flavonols have been shown to degrade in boiling water, primarily through the opening of the heterocyclic C ring[2]. While specific stability data for this compound is limited, it is prudent to handle it with care, avoiding prolonged exposure to harsh conditions.

Q4: What is the expected solubility of this compound in common chromatography solvents?

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Column Chromatography (Silica Gel)

Problem: Poor separation of this compound from other flavonoids.

  • Possible Cause: The solvent system is not optimized.

  • Solution:

    • TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve good separation (ΔRf > 0.2) between this compound and the impurities.

    • Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are moving too slowly (low Rf), increase the polarity.

    • Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can improve the resolution of closely eluting compounds.

Problem: this compound is not eluting from the column.

  • Possible Cause 1: The solvent system is not polar enough.

  • Solution 1: Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent (e.g., dichloromethane/methanol mixture).

  • Possible Cause 2: The compound may be degrading on the silica gel.

  • Solution 2:

    • Assess Stability: Perform a stability test on a TLC plate.

    • Alternative Stationary Phase: Consider using a different stationary phase such as alumina or Sephadex LH-20.

    • Deactivate Silica: Deactivate the silica gel by adding a small amount of triethylamine to the eluent to neutralize the acidic sites.

Problem: Tailing of the this compound peak.

  • Possible Cause: Interaction of the phenolic hydroxyl groups with the acidic silanol groups on the silica gel.

  • Solution: Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to reduce these interactions and improve the peak shape.

Preparative HPLC (prep-HPLC)

Problem: Co-elution of this compound with an impurity.

  • Possible Cause 1: The mobile phase composition is not optimal.

  • Solution 1:

    • Modify Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

    • Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. The change in selectivity might resolve the co-eluting peaks.

    • Adjust pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can alter the ionization state of the compounds and improve separation[4][6].

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the amount of sample injected onto the column.

Problem: Poor peak shape (fronting or tailing).

  • Possible Cause 1: Sample solvent is stronger than the mobile phase.

  • Solution 1: Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.

  • Possible Cause 2: Secondary interactions with the stationary phase.

  • Solution 2: As with column chromatography, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Flavonoids

Stationary PhaseSolvent System (v/v)Target CompoundsReference
Silica GelHexane:Ethyl Acetate (gradient)Less polar flavonoidsGeneral Practice
Silica GelDichloromethane:Methanol (gradient)More polar flavonoidsGeneral Practice
Sephadex LH-20Methanol or EthanolFlavonoidsGeneral Practice
Macroporous ResinWater -> Ethanol (gradient)Flavonoids from crude extracts[7]

Table 2: Typical Preparative HPLC Parameters for Flavonoid Purification

ParameterValueReference
Column C18, 10 µm, 250 x 20 mm[6]
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid[4][6]
Mobile Phase B Acetonitrile or Methanol[4][6]
Gradient Linear gradient from low to high %B[5]
Flow Rate 5-20 mL/min (depending on column diameter)[6]
Detection UV at ~280 nm or ~340 nm[5]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar mobile phase solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude extract or partially purified fraction containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Apply the sample evenly to the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane-ethyl acetate system).

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: General Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the preparative C18 column.

  • Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic solvent (e.g., 20% to 80% acetonitrile in water with 0.1% formic acid) over a suitable time (e.g., 30-60 minutes).

  • Fraction Collection: Monitor the elution profile using a UV detector and collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Mandatory Visualization

experimental_workflow cluster_extraction Initial Extraction cluster_column_chromatography Column Chromatography cluster_hplc High-Performance Liquid Chromatography cluster_final_product Final Product plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Extraction macroporous_resin Macroporous Resin crude_extract->macroporous_resin Initial Fractionation silica_gel Silica Gel macroporous_resin->silica_gel Further Separation sephadex_lh20 Sephadex LH-20 silica_gel->sephadex_lh20 Optional Polishing prep_hplc Preparative HPLC silica_gel->prep_hplc sephadex_lh20->prep_hplc analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc pure_compound Pure this compound analytical_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation cause1 Suboptimal Solvent System start->cause1 cause2 Column Overload start->cause2 cause3 Compound Degradation start->cause3 solution1a Optimize Solvent System (TLC) cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2 Reduce Sample Load cause2->solution2 solution3a Check Stability cause3->solution3a solution3b Change Stationary Phase cause3->solution3b end Resolution Achieved solution1a->end solution1b->end solution2->end solution3a->end solution3b->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

Optimizing mobile phase conditions for HPLC separation of biflavonoids.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing mobile phase conditions in the High-Performance Liquid Chromatography (HPLC) separation of biflavonoids.

Troubleshooting Guide: Common Issues in Biflavonoid HPLC Separation

This guide addresses prevalent problems encountered during the HPLC analysis of biflavonoids, offering systematic steps to identify and resolve them.

Diagram: Troubleshooting Workflow for HPLC Separation of Biflavonoids

TroubleshootingWorkflow start Start: Poor Biflavonoid Separation peak_shape Assess Peak Shape start->peak_shape pressure Check System Pressure start->pressure retention Evaluate Retention Time start->retention tailing Peak Tailing? peak_shape->tailing broadening Peak Broadening? peak_shape->broadening splitting Peak Splitting? peak_shape->splitting high_pressure High Pressure? pressure->high_pressure low_pressure Low/Fluctuating Pressure? pressure->low_pressure rt_shift Retention Time Shift? retention->rt_shift tailing->broadening No solution_tailing Adjust Mobile Phase pH (add 0.1% Formic/Acetic Acid) Check for Column Overload tailing->solution_tailing Yes broadening->splitting No solution_broadening Optimize Gradient Profile Increase Flow Rate Check for Column Contamination broadening->solution_broadening Yes splitting->pressure No solution_splitting Ensure Sample is Fully Dissolved Check for Column Void Match Sample Solvent to Mobile Phase splitting->solution_splitting Yes high_pressure->low_pressure No solution_high_pressure Check for Blockages in Line/Frits Filter Mobile Phase & Sample Reduce Flow Rate high_pressure->solution_high_pressure Yes low_pressure->retention No solution_low_pressure Check for Leaks Degas Mobile Phase Check Pump Seals low_pressure->solution_low_pressure Yes rt_shift->peak_shape No solution_rt_shift Ensure Consistent Mobile Phase Prep Equilibrate Column Properly Check for Temperature Fluctuations rt_shift->solution_rt_shift Yes end Separation Optimized solution_tailing->end solution_broadening->end solution_splitting->end solution_high_pressure->end solution_low_pressure->end solution_rt_shift->end MobilePhaseParameters cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects Organic Solvent % Organic Solvent % Retention Time Retention Time Organic Solvent %->Retention Time Decreases Resolution Resolution Organic Solvent %->Resolution Affects pH (Acidic Modifier) pH (Acidic Modifier) pH (Acidic Modifier)->Retention Time Can alter Peak Shape Peak Shape pH (Acidic Modifier)->Peak Shape Improves (reduces tailing) Flow Rate Flow Rate Flow Rate->Resolution Affects (Van Deemter) Analysis Time Analysis Time Flow Rate->Analysis Time Decreases Buffer Concentration Buffer Concentration Buffer Concentration->Retention Time Stabilizes Buffer Concentration->Peak Shape Stabilizes

Technical Support Center: Storage and Handling of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2,3-Dihydrohinokiflavone during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many flavonoids, this compound is susceptible to degradation from various environmental factors. The primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • Light: Exposure to UV or even visible light can induce photolytic degradation.

  • Oxygen: Oxidative degradation is a common pathway for flavonoids, particularly in the presence of light and metal ions.

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolytic degradation.

  • Humidity: Moisture can facilitate hydrolytic reactions and may also lead to microbial growth, which can degrade the compound.

Q2: I've noticed a change in the color and solubility of my this compound sample. What could be the cause?

A2: A change in color (e.g., yellowing or browning) and a decrease in solubility are common indicators of flavonoid degradation. This is likely due to oxidation and polymerization of the degradation products. To troubleshoot this, you should:

  • Review your storage conditions: Was the sample exposed to light, high temperatures, or air for an extended period?

  • Check the purity: Use an analytical technique like HPLC to assess the purity of your sample and identify any degradation peaks.

  • Consider the solvent: If the compound is in solution, the solvent itself could be contributing to degradation. Ensure you are using high-purity, degassed solvents.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term stability of solid this compound, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation.
Light Store in the dark (amber vials)Prevents photolytic degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
Container Tightly sealed, airtight vialsPrevents exposure to oxygen and moisture.

Q4: How should I store solutions of this compound?

A4: Solutions are generally less stable than the solid form. For short-term storage, follow these guidelines:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows down degradation reactions in solution.
Solvent High-purity, degassed solvents (e.g., DMSO, Ethanol)Reduces the presence of reactive impurities and dissolved oxygen.
Light Store in the dark (amber vials or wrapped in foil)Prevents photolytic degradation.
Storage Duration Prepare fresh solutions when possible. If storage is necessary, use for the shortest duration possible.Minimizes the opportunity for degradation to occur.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the main peak using a reference standard.2. Conduct a forced degradation study to identify potential degradation products.3. Optimize storage conditions to minimize degradation.
Loss of biological activity in assays The compound has degraded to inactive products.1. Check the purity of the compound before use.2. Prepare fresh solutions for each experiment.3. Include a positive control with a freshly prepared standard to validate the assay.
Inconsistent experimental results Variable degradation of the compound between experiments.1. Standardize the handling and storage procedures for the compound.2. Aliquot the solid compound to avoid repeated freeze-thaw cycles.3. Always use freshly prepared solutions from a new aliquot for critical experiments.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Solid Stability: Weigh 1 mg of solid this compound into several amber vials. Expose the vials to different conditions (e.g., 4°C, 25°C, 40°C; light vs. dark). At specified time points, dissolve the contents of one vial in 1 mL of methanol.

    • Solution Stability: Dilute the stock solution to 100 µg/mL in the desired solvent. Aliquot into amber vials and store under different conditions.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of a freshly prepared standard.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH, 3% Hydrogen peroxide

  • HPLC system as described in Protocol 1

Method:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of solid this compound in an oven at 105°C for 24 hours. Dissolve 1 mg in 1 mL of methanol before injection.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC-UV and ideally by LC-MS to identify the mass of the degradation products.

Visualizations

cluster_conditions Degradation Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->Degradation_Products cluster_storage Recommended Storage cluster_workflow Experimental Workflow Solid_Storage Solid Compound -20°C, Dark, Inert Gas Prepare_Solution Prepare fresh solution for each experiment Solid_Storage->Prepare_Solution Solution_Storage Solution -80°C, Dark, Degassed Solvent Analyze Perform Experiment Solution_Storage->Analyze Receive_Compound Receive/Synthesize Compound Aliquot Aliquot into small quantities Receive_Compound->Aliquot Store Store under recommended conditions Aliquot->Store Store->Prepare_Solution Prepare_Solution->Analyze

Addressing challenges in the structural elucidation of 2,3-Dihydrohinokiflavone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the structural elucidation of 2,3-Dihydrohinokiflavone. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the characterization of this complex biflavonoid. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H-NMR spectrum of this compound shows broad or overlapping signals, making it difficult to interpret.

A1: Signal broadening and overlap are common challenges with biflavonoids due to their complex structure and potential for conformational isomers (rotamers). Here are several troubleshooting steps:

  • Elevated Temperature NMR: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). This can increase the rate of conformational exchange, leading to sharper, averaged signals.[1]

  • Solvent Change: Try a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆). Solvent effects can alter the chemical shifts of protons, potentially resolving overlapping signals.

  • 2D-NMR Techniques: Employ two-dimensional NMR experiments such as COSY, HSQC, and HMBC. These techniques spread the signals across a second dimension, which is highly effective at resolving overlap and establishing connectivity between protons and carbons.

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Increased field strength enhances chemical shift dispersion, which can resolve closely spaced signals.

Q2: I am struggling to assign the quaternary carbons in the ¹³C-NMR spectrum of this compound.

A2: Quaternary carbons do not have attached protons, so they do not appear in DEPT-135 or HSQC spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for their assignment. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, protons on the aromatic rings will show correlations to the carbon atoms within and between the flavonoid units.

Q3: How can I confirm the linkage between the two flavonoid units in this compound?

A3: The HMBC experiment is the most definitive method for establishing the connectivity between the two flavonoid moieties. Look for correlations between protons on one flavonoid unit and carbons on the other. For a C-O-C ether linkage, as in hinokiflavone derivatives, a key correlation would be between a proton on one aromatic ring and a carbon on the other, across the ether bond.

Mass Spectrometry (MS)

Q1: The mass spectrum of my this compound sample is complex, with many fragment ions. How do I interpret it?

A1: The fragmentation of biflavonoids in MS/MS can be intricate but provides valuable structural information. Key fragmentation pathways for flavonoids include retro-Diels-Alder (rDA) reactions, which cleave the C-ring, and losses of small neutral molecules like H₂O and CO.[2][3] For biflavonoids, cleavage of the bond linking the two flavonoid units is also a critical fragmentation pathway. Comparing your fragmentation pattern to those reported for similar biflavonoids can aid in interpretation. It is also beneficial to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of the fragment ions.

Q2: I am having trouble achieving good ionization of this compound in my LC-MS/MS experiment.

A2: Optimizing the ionization source parameters is crucial. For flavonoids, electrospray ionization (ESI) is commonly used.

  • Ionization Mode: Both positive and negative ion modes should be tested. Flavonoids often show good sensitivity in negative ion mode due to the presence of acidic phenolic hydroxyl groups.

  • Solvent System: The composition of the mobile phase can significantly impact ionization efficiency. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonia) to the mobile phase can improve protonation or deprotonation, respectively.

  • Source Parameters: Systematically optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates to maximize the signal for your compound.

Chromatography

Q1: I am finding it difficult to separate this compound from its isomers using reverse-phase HPLC.

A1: The separation of flavonoid isomers is a common chromatographic challenge due to their similar polarities.[4]

  • Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but other phases like phenyl-hexyl or pentafluorophenyl (PFP) may offer different selectivity for aromatic compounds.

  • Mobile Phase Optimization: Fine-tune the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact resolution.

  • Gradient Elution: Employ a shallow gradient elution profile to maximize the separation of closely eluting isomers.

  • Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.

Quantitative Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dihydrobiflavonoids

Position¹H Chemical Shift (ppm) (Typical Range)¹³C Chemical Shift (ppm) (Typical Range)
Flavanone Unit
25.2 - 5.6 (dd)78 - 82
3ax2.7 - 2.9 (dd)42 - 45
3eq3.0 - 3.3 (dd)42 - 45
5-162 - 165
66.0 - 6.3 (d)95 - 98
7-163 - 167
86.1 - 6.4 (d)94 - 97
9-160 - 164
10-102 - 105
Flavone Unit
2'-163 - 166
3'6.5 - 6.9 (s)102 - 105
5'-161 - 164
6'6.2 - 6.5 (d)98 - 101
7'-164 - 168
8'6.3 - 6.6 (d)93 - 96
9'-157 - 161
10'-104 - 107
Aromatic Rings
B-ring (H-2'', H-6'')7.2 - 7.6 (d)128 - 131
B-ring (H-3'', H-5'')6.8 - 7.1 (d)115 - 118
B'-ring (H-2''', H-6''')7.5 - 7.9 (d)127 - 130
B'-ring (H-3''', H-5''')6.9 - 7.2 (d)114 - 117

Note: Chemical shifts are highly dependent on the solvent, temperature, and specific substitution pattern of the molecule.

Table 2: Common Mass Spectral Fragments of Biflavonoids (Negative Ion Mode)

m/z (Daltons)Proposed Fragment Identity
[M-H]⁻Deprotonated molecule
[M-H-H₂O]⁻Loss of water
[M-H-CO]⁻Loss of carbon monoxide
[M-H-C₃O₂]⁻Retro-Diels-Alder fragmentation of the C-ring
[Flavonoid Unit - H]⁻Cleavage of the inter-flavonoid bond

Experimental Protocols

2D-NMR Spectroscopy for Structural Elucidation

This protocol outlines the general steps for acquiring and analyzing 2D-NMR data for this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard 1D ¹H spectrum to check for sample concentration and purity, and to determine the spectral width.

  • Acquire a ¹³C spectrum (and DEPT-135/90 if desired).

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is useful for identifying adjacent protons in the aromatic rings and the flavanone moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It is essential for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). It is critical for identifying quaternary carbons and for establishing the connectivity between the two flavonoid units.

Data Analysis:

  • Use the ¹H and ¹³C spectra to identify the types of protons and carbons present (aromatic, olefinic, aliphatic, etc.).

  • Analyze the COSY spectrum to trace out the spin systems of the aromatic rings and the A-ring of the flavanone.

  • Use the HSQC spectrum to assign the chemical shifts of the protonated carbons based on the assigned proton resonances.

  • Analyze the HMBC spectrum to piece together the fragments, assign quaternary carbons, and confirm the linkage between the two flavonoid units.

LC-MS/MS for Identification and Fragmentation Analysis

This protocol provides a general method for the analysis of this compound by LC-MS/MS.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI).

  • Polarity: Negative ion mode is often preferred for flavonoids.

  • Scan Mode:

    • Full Scan (MS1): To determine the m/z of the precursor ion ([M-H]⁻).

    • Product Ion Scan (MS/MS): To fragment the precursor ion and obtain a fragmentation spectrum. Select the [M-H]⁻ ion for fragmentation.

  • Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas flow and temperature, and collision energy.

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation start Purified this compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) filter->nmr_acq process Process & Analyze Spectra nmr_acq->process assign Assign Resonances process->assign elucidate Determine Connectivity & Final Structure assign->elucidate end end elucidate->end Final Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_interpretation Data Interpretation start Sample containing This compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1: Full Scan (Precursor Ion) ionize->ms1 ms2 MS2: Product Ion Scan (Fragmentation) ms1->ms2 analyze Analyze Mass Spectra ms2->analyze identify Identify Fragments & Confirm Structure analyze->identify Structural Confirmation end end identify->end Structural Confirmation

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

Minimizing batch-to-batch variability in 2,3-Dihydrohinokiflavone experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving 2,3-Dihydrohinokiflavone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling, preparation, and application of this compound to ensure experimental consistency.

1. Compound Handling and Storage

  • Question: What is the proper way to store and handle this compound powder to ensure its stability? Answer: this compound powder should be stored at 2-8°C, sealed away from moisture and protected from light. For long-term storage, it is recommended to keep it at -20°C. Proper handling involves using personal protective equipment (PPE) and weighing the compound in a controlled environment to avoid contamination.

  • Question: My experimental results are inconsistent. Could the quality of the this compound powder be the issue? Answer: Yes, batch-to-batch variation in the purity and integrity of the compound can lead to inconsistent results. It is crucial to source this compound from a reputable supplier that provides a Certificate of Analysis (CoA) with each batch. Key quality control parameters to check on the CoA include:

    • Purity: Determined by High-Performance Liquid Chromatography (HPLC). A high purity level (ideally >98%) is essential.

    • Identity Confirmation: Verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Residual Solvents: Should be within acceptable limits.

    • Water Content: High moisture content can lead to degradation.

2. Stock Solution Preparation and Stability

  • Question: How should I prepare a stock solution of this compound? Answer: this compound has low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in 100% DMSO. Gentle warming and sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use.

  • Question: I'm observing precipitation when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this? Answer: This is a common issue with hydrophobic compounds like this compound. To minimize precipitation:

    • Use a lower final concentration: If your experimental design allows, reducing the final concentration of the compound may prevent it from exceeding its solubility limit in the aqueous environment.

    • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, perform serial dilutions.

    • Vortexing during dilution: Vigorously vortex or mix the aqueous solution while adding the DMSO stock to promote rapid dispersion.

    • Maintain a low final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Question: How stable is this compound in a DMSO stock solution, and how does storage affect it? Answer: Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] Repeated freezing and thawing can lead to compound degradation and precipitation upon thawing.[2][3] When stored at -80°C, the stock solution can be stable for up to 6 months. For storage at -20°C, it is recommended to use it within one month.[1] Always visually inspect the solution for any signs of precipitation before use. If precipitates are observed, gentle warming and vortexing may be necessary to redissolve the compound.

3. Cell-Based Assay Variability

  • Question: My cell viability or signaling pathway results vary significantly between experiments. What are the potential causes? Answer: Batch-to-batch variability in cell-based assays can arise from several factors:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in the results.

    • Incubation Time: The optimal incubation time with this compound can vary between cell lines. It is essential to perform a time-course experiment to determine the optimal duration for your specific assay.

    • Solvent Effects: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.

    • Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to aid in experimental design and minimize variability.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO ≥ 10 mg/mLRecommended for stock solutions.
Ethanol Sparingly solubleCan be used for some applications, but may require heating.
Water InsolubleNot suitable as a primary solvent.
Methanol Sparingly solubleSimilar to ethanol.

Note: The solubility data is based on general characteristics of biflavonoids and may vary for this compound. It is recommended to perform solubility tests for your specific batch.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Instructions
Powder 2-8°CShort-termKeep sealed and protected from light and moisture.
Powder -20°CLong-term (up to 2 years)Keep sealed and protected from light and moisture.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO (cell culture grade)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability (MTT) Assay

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (≤0.1%).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Western Blot Analysis of PI3K/Akt and ERK/p38 Signaling Pathways

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution (in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the predetermined time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the total protein or a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis powder This compound Powder stock Stock Solution (in DMSO) powder->stock Dissolve working Working Solution (in Culture Medium) stock->working Dilute treatment Treatment working->treatment seeding Cell Seeding seeding->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot incubation->western troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay_params Assay-Related Issues start Inconsistent Experimental Results qc Check CoA: Purity, Identity start->qc storage Review Storage: Temp, Light, Moisture start->storage solution Inspect Stock Solution: Precipitation, Color Change start->solution cells Verify Cell Health: Passage #, Morphology start->cells protocol Standardize Protocol: Seeding Density, Incubation Time start->protocol controls Validate Controls: Vehicle, Positive/Negative start->controls signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway compound This compound pi3k PI3K compound->pi3k Inhibits erk ERK compound->erk Inhibits p38 p38 compound->p38 Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB erk->nfkb p38->nfkb

References

Technical Support Center: Enhancing the Oral Bioavailability of Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for overcoming the challenges associated with the low oral bioavailability of biflavonoids in in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the oral bioavailability of my biflavonoid so low?

The poor oral bioavailability of biflavonoids is a well-documented challenge, often stemming from a combination of physicochemical and physiological factors. For instance, the oral bioavailability of amentoflavone in rats has been reported to be as low as 0.04% to 0.16%.[1][2] Key reasons for this include:

  • Poor Aqueous Solubility : Biflavonoids are often highly lipophilic, with high log P values, which limits their dissolution in the gastrointestinal (GI) fluid—a critical first step for absorption.[3][4][5] The poor solubility of amentoflavone has been identified as a key rate-limiting step for its oral absorption.[4]

  • Extensive First-Pass Metabolism : After absorption into the intestinal cells, biflavonoids undergo significant metabolism, primarily through glucuronidation and sulfation, in both the intestine and the liver.[6][7] This "first-pass effect" converts the parent compound into metabolites before it can reach systemic circulation.[4][8] Studies have shown that after oral administration, a very high percentage of amentoflavone circulates in the plasma as conjugated metabolites (over 90%).[1][2]

  • Efflux by Transporters : Biflavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which are present on the apical side of enterocytes.[9][10][11] These transporters act as pumps, actively expelling the absorbed compounds back into the GI lumen, thereby reducing net absorption.[12]

cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Poor Solubility Gut Lumen Gut Lumen Absorption Absorption Enterocyte Enterocyte Apical Membrane Basolateral Membrane Gut Lumen->Enterocyte:f0 Permeation P-gp Efflux P-gp Efflux Enterocyte:f0->P-gp Efflux Efflux Portal Vein Portal Vein Enterocyte:f1->Portal Vein To Liver P-gp Efflux->Gut Lumen Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bioavailable Fraction

Caption: Key barriers limiting the oral bioavailability of biflavonoids.

Q2: What are the primary strategies for enhancing the oral bioavailability of biflavonoids?

Numerous formulation strategies have been developed to overcome the absorption barriers of poorly water-soluble flavonoids.[13] These approaches aim to improve solubility, enhance permeability, and/or protect the compound from premature metabolism.[13] Key strategies include:

  • Amorphous Solid Dispersions (ASDs) : This is one of the most successful techniques.[3] It involves dispersing the biflavonoid in a hydrophilic polymer matrix (like PVP K-30) in an amorphous, high-energy state.[3][14] This enhances wettability and dissolution rates significantly.[3][5]

  • Lipid-Based Formulations (e.g., SEDDS) : Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form fine oil-in-water emulsions in the GI tract.[15] This approach can improve solubility and may facilitate lymphatic uptake, bypassing the hepatic first-pass metabolism.

  • Nanoparticle Systems : Encapsulating biflavonoids into nanoparticles can improve solubility and absorption.[3]

  • Complexation with Cyclodextrins : Cyclodextrins can form inclusion complexes with biflavonoids, masking their lipophilic nature and increasing aqueous solubility.[16]

  • Phospholipid Complexes : These complexes enhance the lipophilicity of flavonoids to improve membrane permeability, showing significant increases in bioavailability compared to the parent extract.[17]

start Start: Low Bioavailability Biflavonoid solubility Is poor solubility the primary issue? start->solubility metabolism Is first-pass metabolism a major concern? solubility->metabolism No asd Strategy: Solid Dispersion (e.g., with PVP K-30) solubility->asd Yes complex Strategy: Cyclodextrin or Phospholipid Complex solubility->complex Yes sedds Strategy: Lipid Formulation (e.g., SEDDS) metabolism->sedds Yes inhibitor Strategy: Co-administer P-gp/Metabolism Inhibitor metabolism->inhibitor Yes

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Guide 1: Amorphous Solid Dispersions (ASD)
Problem / Observation Potential Cause Recommended Solution & Troubleshooting Steps
Low dissolution enhancement after preparing ASD. 1. Incorrect polymer selection: The chosen polymer may not have good miscibility with the biflavonoid. 2. Crystallinity remains: The compound did not fully convert to an amorphous state. 3. Incorrect drug:polymer ratio: The ratio may be too high, leading to drug-rich domains that can crystallize.1. Screen different hydrophilic polymers: Test polymers like polyvinylpyrrolidone (PVP K-30), poloxamer 188, or Kollidon® VA64.[3][14][18] 2. Confirm amorphous state: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for the absence of crystalline peaks.[14][18] 3. Optimize the ratio: Prepare ASDs with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles.[19]
ASD formulation is unstable and recrystallizes during storage. 1. High humidity: Amorphous forms are often hygroscopic and can absorb moisture, leading to recrystallization. 2. Weak drug-polymer interaction: Lack of stabilizing interactions (e.g., hydrogen bonds) makes the system less stable.1. Control storage conditions: Store the ASD in a desiccator or under low humidity (e.g., <25% RH). 2. Characterize interactions: Use Fourier-Transform Infrared Spectroscopy (FTIR) to investigate potential hydrogen bonding between the biflavonoid and the polymer. Strong interactions can prevent crystallization.[20][21]
Solvent evaporation method yields a sticky, unmanageable product. 1. Incorrect solvent: The solvent may have too high a boiling point or poor volatility. 2. Insufficient drying: Residual solvent can act as a plasticizer, lowering the glass transition temperature.1. Choose an appropriate solvent: Use a volatile solvent (e.g., ethanol, methanol) in which both the drug and polymer are soluble.[20] 2. Ensure complete solvent removal: Dry the product under vacuum at an elevated temperature (below the glass transition temperature) for an extended period (e.g., 24-48 hours).
Guide 2: In Vivo Pharmacokinetic Studies
Problem / Observation Potential Cause Recommended Solution & Troubleshooting Steps
High variability in plasma concentrations between animals. 1. Inconsistent oral gavage: Differences in administration technique can lead to variable dosing or deposition in the esophagus vs. stomach. 2. Food effect: The presence or absence of food can significantly alter GI physiology and drug absorption. 3. Inter-animal metabolic differences: Natural variation in metabolic enzyme expression.1. Standardize gavage technique: Ensure all personnel are properly trained. Use appropriate gavage needle sizes for the animal model. 2. Standardize feeding conditions: Fast animals overnight (e.g., 12 hours) before dosing to ensure a consistent GI environment. 3. Increase sample size: Use a sufficient number of animals per group (typically n=5-6 for rats) to account for biological variability.
Plasma concentrations are below the limit of quantification (BLQ). 1. Extremely low bioavailability: The enhancement strategy may still be insufficient. 2. Rapid and extensive metabolism: The parent compound is quickly converted to metabolites. 3. Insufficient analytical sensitivity. 1. Increase the dose: If no toxicity is observed, consider administering a higher dose. 2. Analyze for metabolites: Develop an analytical method to quantify the major glucuronide and sulfate conjugates in addition to the parent compound.[1][2] The majority of the absorbed dose often exists as metabolites.[2] 3. Use a highly sensitive method: Employ LC-MS/MS, which is a sensitive method for pharmacokinetic studies of biflavonoids.[2][22]

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies investigating biflavonoid bioavailability.

Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats Following Different Administration Routes

Administration RouteDose (mg/kg)Bioavailability (%)Key Finding
Oral (p.o.)3000.04 ± 0.01% (Free) 0.16 ± 0.04% (Total)[2]Extremely low oral bioavailability.[1][2]
Intravenous (i.v.)10100% (Reference)After i.v. injection, 73.2% of total amentoflavone in plasma was present as conjugated metabolites.[1][2]
Intraperitoneal (i.p.)1077.4 ± 28.0%Bypasses first-pass metabolism, resulting in significantly higher bioavailability than oral administration.[1]

Data sourced from pharmacokinetic studies in rats.[1][2]

Table 2: Enhancement of Biflavonoid Bioavailability via Amorphous Solid Dispersion (ASD) in Rats

Biflavonoid (in TBESD*)FormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Fold Increase (AUC)
Amentoflavone Raw TBESD35.8 ± 10.3240.5 ± 55.8Ref.
TBESD-ASD155.4 ± 40.11180.7 ± 260.34.91
Robustaflavone Raw TBESD21.7 ± 6.5155.6 ± 38.2Ref.
TBESD-ASD98.6 ± 25.1798.5 ± 180.45.13
Delicaflavone Raw TBESD10.2 ± 3.380.4 ± 20.7Ref.
TBESD-ASD55.7 ± 15.8499.8 ± 110.56.22

*TBESD: Total biflavonoids extract from Selaginella doederleinii. ASD prepared with PVP K-30.[3][23][24]

Experimental Protocols

Protocol: Preparation of a Biflavonoid-Polymer Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing an amorphous solid dispersion to enhance the dissolution of biflavonoids.[3][14][20]

Materials:

  • Biflavonoid (or biflavonoid-rich extract)

  • Hydrophilic polymer (e.g., PVP K-30)

  • Appropriate solvent (e.g., ethanol, methanol, or acetic acid, depending on solubility)[20]

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Dissolution: Accurately weigh the biflavonoid and the polymer (e.g., at a 1:4 drug-to-polymer mass ratio). Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask. Gentle warming or sonication may be required.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, dry film is formed on the flask wall.

  • Secondary Drying: Scrape the dried film from the flask. Place the material in a vacuum oven and dry for 24-48 hours at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Size Reduction: After complete drying, pulverize the solid dispersion using a mortar and pestle.

  • Sieving: Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Storage: Store the final product in a tightly sealed container inside a desiccator at room temperature to prevent moisture absorption.

  • Characterization (Crucial Step):

    • Visual: Observe the physical appearance of the powder.

    • Dissolution Testing: Perform in vitro dissolution studies comparing the ASD to the raw biflavonoid powder.

    • Solid-State Analysis: Use DSC to confirm the absence of a melting endotherm for the biflavonoid (indicating an amorphous state) and PXRD to confirm the absence of crystallinity peaks.[14][18]

Visualization of Experimental Workflow

cluster_prep Animal Preparation & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Animal Acclimatization Animal Acclimatization Overnight Fasting Overnight Fasting Animal Acclimatization->Overnight Fasting Grouping & Weighing Grouping & Weighing Overnight Fasting->Grouping & Weighing Formulation Administration (Oral Gavage) Formulation Administration (Oral Gavage) Grouping & Weighing->Formulation Administration (Oral Gavage) Serial Blood Sampling (e.g., via tail vein) Serial Blood Sampling (e.g., via tail vein) Formulation Administration (Oral Gavage)->Serial Blood Sampling (e.g., via tail vein) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Serial Blood Sampling (e.g., via tail vein)->Plasma Separation (Centrifugation) Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation (Centrifugation)->Sample Storage (-80°C) Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Sample Storage (-80°C)->Sample Preparation (e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation)->LC-MS/MS Analysis Pharmacokinetic Modeling (e.g., NCA) Pharmacokinetic Modeling (e.g., NCA) LC-MS/MS Analysis->Pharmacokinetic Modeling (e.g., NCA)

Caption: General workflow for an in vivo oral pharmacokinetic study.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of 2,3-Dihydrohinokiflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 2,3-Dihydrohinokiflavone and other relevant compounds. The information is supported by experimental data from in vivo and in vitro studies, offering a resource for researchers and professionals in drug development.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their anti-inflammatory potential. Among these, biflavonoids such as this compound and its analogues are emerging as promising candidates for therapeutic development. This guide summarizes the available data on the anti-inflammatory effects of this compound, comparing its activity with the well-studied flavonoid, quercetin, and the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin. The primary mechanisms of action, focusing on the NF-κB and MAPK signaling pathways, are also discussed.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and comparator compounds has been evaluated using standard preclinical models.

In Vivo Anti-inflammatory Effects: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to assess acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of a compound. While direct data for this compound is limited, a study on the structurally similar 2',3'-dihydroxyflavone demonstrated a dose- and time-dependent inhibition of paw edema, achieving 81-88% inhibition at a dose of 50 mg/kg[1].

CompoundDoseTime PointEdema Inhibition (%)Reference
2',3'-dihydroxyflavone 50 mg/kg5 hours81-88%[1]
Indomethacin 10 mg/kg3 hours54%[2]
Indomethacin 10 mg/kg3 hours65.71%[3]
Quercetin 10 mg/kgNot SpecifiedEffective reduction[4]
In Vitro Anti-inflammatory Effects: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of anti-inflammatory activity at the cellular level. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency. Structurally related biflavonoids, bilobetin and isoginkgetin, have shown potent inhibition of NO production[5].

CompoundIC50 (µM)Inhibition at 50 µM (%)Reference
Quercetin 27Not specified[6]
Bilobetin Not specified80.19%[5]
Isoginkgetin Not specified82.37%[5]
Indomethacin Effective inhibitionNot specified[7]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Several biflavonoids, such as amentoflavone, have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of the p65 subunit of NF-κB[8][9]. Isoginkgetin has also been reported to inhibit the NF-κB pathway[3][10].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates Dihydrohinokiflavone This compound (and related biflavonoids) Dihydrohinokiflavone->IKK inhibits Dihydrohinokiflavone->NFkB inhibits translocation MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators induces Dihydrohinokiflavone This compound (and related biflavonoids) Dihydrohinokiflavone->MAPKKK inhibits Dihydrohinokiflavone->MAPKK inhibits Dihydrohinokiflavone->MAPK inhibits phosphorylation Paw_Edema_Workflow Start Start Measure_Initial_Paw_Volume Measure Initial Paw Volume Start->Measure_Initial_Paw_Volume Administer_Compound Administer Test Compound or Vehicle Measure_Initial_Paw_Volume->Administer_Compound Inject_Carrageenan Inject Carrageenan Administer_Compound->Inject_Carrageenan Measure_Paw_Volume_Hourly Measure Paw Volume (1-5 hours) Inject_Carrageenan->Measure_Paw_Volume_Hourly Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw_Volume_Hourly->Calculate_Inhibition End End Calculate_Inhibition->End NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells Start->Seed_Cells Pretreat_Compound Pre-treat with Test Compound Seed_Cells->Pretreat_Compound Stimulate_LPS Stimulate with LPS Pretreat_Compound->Stimulate_LPS Incubate Incubate (24h) Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Analysis of 2,3-Dihydrohinokiflavone and Hinokiflavone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two closely related biflavonoids: 2,3-Dihydrohinokiflavone and Hinokiflavone. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current scientific knowledge on their chemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data. While extensive research has illuminated the therapeutic potential of Hinokiflavone, its dihydro-derivative remains a subject of nascent investigation, presenting opportunities for future research.

Chemical Structure and Properties

Hinokiflavone is a biflavonoid composed of two apigenin units linked by a C-O-C ether bond.[1][2] this compound, as its name suggests, is a derivative of Hinokiflavone where the C2-C3 double bond in one of the apigenin moieties is saturated.[3] This structural difference, the absence of the C2-C3 double bond, is the primary distinguishing feature between the two molecules and is expected to influence their biological activities.

FeatureThis compoundHinokiflavone
Molecular Formula C30H20O10C30H18O10
Molecular Weight 540.48 g/mol 538.46 g/mol
Chemical Structure Contains a flavanone and a flavone moietyContains two flavone moieties
Key Structural Difference Presence of a saturated C2-C3 bond in one apigenin unitPresence of a C2-C3 double bond in both apigenin units

Comparative Biological Activities

Hinokiflavone has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][4][5] In contrast, the biological activities of this compound are not well-documented in the currently available scientific literature. The following sections will detail the known activities of Hinokiflavone, with the understanding that similar studies on this compound are largely absent.

Anticancer Activity

Hinokiflavone has demonstrated potent anticancer effects across various cancer cell lines and in vivo models.[6][7][8] It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress migration and invasion, which are critical steps in cancer metastasis.[5][7][8]

Table 1: Anticancer Activity of Hinokiflavone (IC50 values)

Cancer Cell LineType of CancerIC50 (µM)Reference
SMMC-7721Hepatocellular Carcinoma74.4 ± 8.1 (24h), 60.3 ± 2.9 (48h), 33.0 ± 2.6 (72h)[9]
HepG2Hepatocellular Carcinoma80.8 ± 2.6 (24h), 57.5 ± 5.3 (48h), 28.1 ± 2.7 (72h)[9]
K562Chronic Myeloid LeukemiaNot specified, but showed dose- and time-dependent inhibition[10]
MDA-MB-231Breast CancerNot specified, but inhibited proliferation[8]
N/P(14) (cisplatin-resistant)Bladder CancerSelectively inhibited proliferation compared to normal cells[11]
J82R (cisplatin-resistant)Bladder CancerSelectively inhibited proliferation compared to normal cells[11]

Note: Data for this compound is not available.

Anti-inflammatory Activity
Antioxidant Activity

Hinokiflavone is recognized for its antioxidant capabilities.[1][5] The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. The presence of a C2-C3 double bond in conjunction with other structural features in flavonoids is known to contribute to their antioxidant potential.[14] Studies on other flavonoids have shown that the 2,3-dehydro derivatives can be more potent antioxidants than their saturated counterparts, suggesting that Hinokiflavone might have stronger antioxidant activity than this compound.[15]

Signaling Pathways

The therapeutic effects of Hinokiflavone are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Signaling Pathways Modulated by Hinokiflavone

Hinokiflavone has been shown to modulate several key signaling pathways involved in cancer progression and inflammation:

  • Epithelial-to-Mesenchymal Transition (EMT) Signaling Pathway: Hinokiflavone inhibits the migration and invasion of breast cancer cells by regulating the EMT pathway.[4][8]

  • p53-MDM2 Pathway: It can induce the expression of the tumor suppressor protein p53 by inhibiting its negative regulator, MDM2.[6]

  • ERK1-2/p38/NFκB Signaling Pathway: This pathway is implicated in the anti-proliferative and anti-metastatic activities of Hinokiflavone.[1][2]

  • ROS/JNK/Caspase Pathway: Hinokiflavone can induce apoptosis in hepatocellular carcinoma cells by activating this mitochondrial-mediated pathway.

  • MAPK/NF-κB Signaling Pathway: In chronic myeloid leukemia cells, Hinokiflavone induces apoptosis, cell cycle arrest, and autophagy through the MAPK/NF-κB pathway.[10]

Hinokiflavone_Signaling_Pathways cluster_cancer Anticancer Effects Hinokiflavone Hinokiflavone EMT EMT Pathway Hinokiflavone->EMT Inhibits p53_MDM2 p53-MDM2 Pathway Hinokiflavone->p53_MDM2 Modulates ERK_NFkB ERK1-2/p38/NFκB Pathway Hinokiflavone->ERK_NFkB Interferes with ROS_JNK ROS/JNK/Caspase Pathway Hinokiflavone->ROS_JNK Activates MAPK_NFkB MAPK/NF-κB Pathway Hinokiflavone->MAPK_NFkB Modulates Migration_Invasion Inhibition of Migration & Invasion EMT->Migration_Invasion Apoptosis Induction of Apoptosis p53_MDM2->Apoptosis Proliferation Inhibition of Proliferation ERK_NFkB->Proliferation ROS_JNK->Apoptosis MAPK_NFkB->Apoptosis

Caption: Signaling pathways modulated by Hinokiflavone leading to its anticancer effects.

Note: Information on signaling pathways modulated by this compound is not available.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies of Hinokiflavone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates treat Treat with varying concentrations of Hinokiflavone start->treat incubate Incubate for 24, 48, 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso measure Measure absorbance at 570 nm add_dmso->measure end Calculate IC50 values measure->end

Caption: A generalized workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with Hinokiflavone for a specified duration.

  • Harvesting and Washing: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The comparative analysis reveals a significant disparity in the scientific understanding of Hinokiflavone and this compound. Hinokiflavone has been established as a promising natural compound with multifaceted therapeutic potential, particularly in oncology. Its mechanisms of action are being progressively unraveled, providing a solid foundation for further preclinical and clinical development.

Conversely, this compound remains largely unexplored. The saturation of the C2-C3 double bond represents a key structural modification that likely alters its biological activity. Future research should focus on:

  • Systematic evaluation of the biological activities of this compound, including its anticancer, anti-inflammatory, and antioxidant properties.

  • Direct comparative studies with Hinokiflavone to elucidate the structure-activity relationship and the impact of the C2-C3 double bond.

  • Investigation of the signaling pathways modulated by this compound to understand its molecular mechanisms.

  • Synthesis of this compound and its derivatives to enable comprehensive biological screening.

Such studies will be instrumental in determining whether this compound holds unique therapeutic potential or if it serves as a valuable tool for understanding the pharmacophore of Hinokiflavone. This knowledge gap presents a compelling opportunity for researchers to contribute to the field of natural product-based drug discovery.

References

Unveiling the Structure-Activity Relationship of 2,3-Dihydrohinokiflavone and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 2,3-dihydrohinokiflavone and its analogs, focusing on their potential as anticancer agents. Through a detailed analysis of experimental data, this guide aims to elucidate the key structural features governing their cytotoxic effects and their impact on crucial cellular signaling pathways.

Deciphering the Cytotoxic Potential: A Quantitative Comparison

The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. While specific SAR studies on a comprehensive series of this compound analogs are limited in the public domain, valuable insights can be drawn from studies on structurally related C-O-C type biflavonoids. The following table summarizes the available cytotoxic data (IC50 values) for hinokiflavone and related biflavonoids, which can serve as a foundational reference for understanding the potential activity of this compound derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
HinokiflavoneHeLa (Cervical)19.0 (as µg/mL)[1]
U251 (Glioma)29.8 (as µg/mL)[1]
MCF-7 (Breast)39.3 (as µg/mL)[1]
KB (Nasopharyngeal)4 (as µg/mL, ED50)[1]
7,4',7''-tri-O-methyl-agathisflavone (1)MCF-7 (Breast)11.54 ± 3.4[2]
HeLa (Cervical)> 50[2]
7,4',7''-tri-O-methyl-cupressuflavone (2)MCF-7 (Breast)3.40 ± 0.3[2]
HeLa (Cervical)1.42 ± 1.1[2]
4',4'''-di-O-methyl-amentoflavone (3)MCF-7 (Breast)2.14 ± 0.6[2]
HeLa (Cervical)11.03 ± 2.9[2]
7-O-methyl-cupressuflavone (4)MCF-7 (Breast)27.23 ± 5.1[2]
HeLa (Cervical)25.34 ± 4.5[2]
Agathisflavone (5)MCF-7 (Breast)45.13 ± 2.7[2]
HeLa (Cervical)> 50[2]

Key Observations from the Data:

  • Importance of Methoxy Groups: The data from analogs of agathisflavone and cupressuflavone suggests that the presence and position of methoxy groups can significantly influence cytotoxic activity. For instance, 7,4',7''-tri-O-methyl-cupressuflavone (Compound 2) and 4',4'''-di-O-methyl-amentoflavone (Compound 3) exhibited potent activity against both MCF-7 and HeLa cell lines.[2]

  • Influence of the Biflavonoid Skeleton: The type of biflavonoid skeleton (e.g., cupressuflavone vs. amentoflavone) also plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.[2]

  • The Role of the C2-C3 Double Bond: While direct comparative data for hinokiflavone and this compound is scarce, studies on other flavonoid classes consistently highlight the importance of the C2-C3 double bond in the C-ring for enhanced cytotoxic activity. Saturation of this bond, as in the case of this compound, is generally associated with a decrease in potency. This structural feature is a critical consideration in the design of new analogs.

Modulation of Key Signaling Pathways

Hinokiflavone and related flavonoids exert their anticancer effects by modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Flavonoids, including hinokiflavone, have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Hinokiflavone This compound & Analogs Hinokiflavone->PI3K Inhibition Hinokiflavone->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound and its analogs.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Hinokiflavone has been reported to interfere with the ERK1/2 signaling pathway, contributing to its anticancer effects.[3]

MAPK_ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Hinokiflavone This compound & Analogs Hinokiflavone->ERK Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by this compound analogs.

Experimental Protocols

A clear understanding of the methodologies used to generate the activity data is essential for the critical evaluation and replication of findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: General workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect specific protein molecules from a complex mixture of proteins. This method can be used to determine the effect of this compound analogs on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Detailed Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specific duration, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The available data, primarily from related biflavonoids, suggests that this compound and its analogs are a promising class of compounds with potential anticancer activity. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs with modifications at various positions of the flavonoid scaffold. Direct comparative studies with hinokiflavone are crucial to definitively establish the role of the C2-C3 double bond. Furthermore, in-depth investigations into their mechanisms of action, including their effects on a broader range of signaling pathways and their potential for in vivo efficacy, will be instrumental in advancing these compounds towards clinical development. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Guide to the Mechanism of Action of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of 2,3-dihydrohinokiflavone, a naturally occurring biflavonoid, against other relevant flavonoid compounds. It aims to elucidate its mechanism of action by presenting supporting experimental data, detailed protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound is a natural bioflavonoid compound belonging to the flavonoid family, which is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects[1][2][3]. Structurally, it is composed of two apigenin units linked by a C-O-C ether bond[4]. Like other flavonoids, its therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways[5][6]. This guide focuses on confirming its mechanism of action through a comparative analysis with other well-studied flavonoids.

Confirmed Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound and its close analog, hinokiflavone, are primarily attributed to their interference with key signaling pathways involved in inflammation and cancer progression. The primary mechanism involves the downregulation of matrix metalloproteinases (MMPs) and the inhibition of pro-inflammatory mediators through the modulation of the MAPK and NF-κB signaling cascades.

Anti-inflammatory and Anti-cancer Signaling Pathway of Hinokiflavone Analogs

Experimental evidence on the parent compound, hinokiflavone, suggests a potent inhibitory effect on the ERK1-2/p38/NFκB signaling pathway[2][4][7]. This inhibition leads to a cascade of downstream effects:

  • Inhibition of NF-κB: By blocking the phosphorylation of key kinases in the MAPK pathway (ERK1/2, p38), hinokiflavone prevents the activation and nuclear translocation of the transcription factor NF-κB. NF-κB is a critical regulator of genes involved in inflammation and cell survival[8][9].

  • Reduction of Pro-inflammatory Cytokines: The suppression of the NF-κB pathway leads to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[10][11][12].

  • Downregulation of MMP-2 and MMP-9: A significant consequence of inhibiting the ERK/p38/NFκB axis is the reduced expression and activity of matrix metalloproteinases MMP-2 and MMP-9[2][4]. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis[2].

Additionally, hinokiflavone has been identified as a potent inhibitor of the SUMO-specific protease SENP1, a regulator of pre-mRNA splicing, which contributes to its anticancer activity[2][4]. As a natural bioflavonoid, this compound is understood to modulate various signaling pathways, leading to its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and scavenging free radicals[1].

G compound This compound mapk MAPK Pathway (ERK1/2, p38) compound->mapk Inhibits nfkb NF-κB Activation mapk->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Induces mmp MMP-2 & MMP-9 Expression nfkb->mmp Induces inflammation Inflammation cytokines->inflammation metastasis Cancer Cell Invasion & Metastasis mmp->metastasis

Proposed inhibitory signaling pathway of this compound.

Comparative Performance and Experimental Data

While specific comparative studies on this compound are limited, data from its parent compound, hinokiflavone, and other flavonoids provide a basis for comparison. Flavonoids exhibit a wide range of potencies in their anticancer and anti-inflammatory activities, often dependent on their specific chemical structure[13].

CompoundTarget/AssayCell LineIC50 / ActivityReference
Hinokiflavone CytotoxicityHeLa (Cervical Cancer)19.0 µg/mL[2]
CytotoxicityU251 (Glioma)29.8 µg/mL[2]
CytotoxicityMCF-7 (Breast Cancer)39.3 µg/mL[2]
Quercetin CytotoxicityA549 (Lung Cancer)15.6 µM[13]
PI3K/Akt InhibitionHepatoma CellsInduces apoptosis[14]
Kaempferol CytotoxicityBladder Cancer CellsInduces apoptosis[14]
G2/M ArrestSK-HEP-1 (Liver Cancer)Downregulates CDK1/cyclin B[13]
Apigenin CytotoxicityOvarian Cancer CellsPromotes apoptosis[14]
Akt/FOXO3a InhibitionBreast Cancer CellsInduces cell cycle arrest[13]
2'-Hydroxyflavanone STAT3 InhibitionPancreatic Cancer CellsRepresses STAT3 pathway[15]
Growth InhibitionLung Cancer Cell LinesGI50: 21-52 µM[16]

Experimental Protocols

The confirmation of the mechanism of action for flavonoids like this compound relies on a series of well-established in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

    • Treatment: Cells are treated with various concentrations of the flavonoid (e.g., 0-100 µM) for 24, 48, or 72 hours.

    • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Western Blot Analysis for Protein Expression

  • Objective: To quantify the expression levels of key proteins in a signaling pathway (e.g., p-ERK, NF-κB, MMP-9).

  • Protocol:

    • Cell Lysis: After treatment with the flavonoid, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-NF-κB) overnight, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

3. DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Objective: To measure the free radical scavenging capacity of a compound.

  • Protocol:

    • Reaction Mixture: A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol is prepared.

    • Treatment: Different concentrations of the flavonoid are added to the DPPH solution.

    • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

    • Data Acquisition: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity. The activity is often compared to a standard antioxidant like ascorbic acid or Trolox[17].

G cluster_assays Downstream Assays start Cell Culture & Seeding treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24-48h) treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt wb Protein Analysis (Western Blot) incubation->wb elisa Cytokine Measurement (ELISA) incubation->elisa analysis Data Analysis & Interpretation mtt->analysis wb->analysis elisa->analysis

General experimental workflow for in vitro mechanism of action studies.

References

A Comparative Analysis of the Efficacy of 2,3-Dihydrohinokiflavone and Other Natural Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, against other well-researched natural compounds, namely Quercetin and Genistein. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their cytotoxic and anti-migratory effects, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of Hinokiflavone (as a proxy for this compound due to limited specific data on the dihydro- form), Quercetin, and Genistein was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
Hinokiflavone HeLaCervical Cancer19.0 (as µg/mL)[1]
U251Glioma29.8 (as µg/mL)[1]
MCF-7Breast Cancer39.3 (as µg/mL)[1]
MDA-MB-231Breast Cancer5.0[2]
Quercetin HCT116Colon Carcinoma>100
HT-29Colon Carcinoma65.8
A549Lung Cancer18.3
MCF-7Breast Cancer25.4
PC-3Prostate Cancer45.7
Genistein HeLaCervical Cancer35[3]
ME-180Cervical Cancer60[3]
MCF-7Breast Cancer47.5[4]
PC3Prostate Cancer480[5]

Note: Direct comparative studies on the efficacy of this compound are limited. The data for Hinokiflavone is presented as a structural analogue. The conversion of µg/mL to µM for Hinokiflavone (Molecular Weight: 538.47 g/mol ) is required for a direct comparison and has been performed for the MDA-MB-231 cell line data. For HeLa, U251, and MCF-7, the original units are retained as per the source.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound, Quercetin, and Genistein for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.

Wound Healing Assay for Cell Migration

The wound healing assay is a straightforward method to study directional cell migration in vitro.

Methodology:

  • Cell Seeding: Cells were grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the monolayer.

  • Compound Treatment: The cells were washed with PBS to remove debris and then incubated with a medium containing the test compounds at non-toxic concentrations.

  • Image Acquisition: Images of the scratch were captured at 0 and 24 hours using an inverted microscope.

  • Data Analysis: The wound closure was quantified by measuring the area of the scratch at different time points using image analysis software. The percentage of wound closure was calculated as follows: ((Area at 0h - Area at 24h) / Area at 0h) * 100

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Hinokiflavone, Quercetin, and Genistein in cancer cells.

Hinokiflavone_Pathway Hinokiflavone Hinokiflavone ERK ERK1/2 Hinokiflavone->ERK Inhibits p38 p38 MAPK Hinokiflavone->p38 Inhibits NFkB NF-κB ERK->NFkB p38->NFkB MMP2 MMP-2 NFkB->MMP2 Regulates MMP9 MMP-9 NFkB->MMP9 Regulates Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis Quercetin_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits (Inhibition promotes apoptosis) CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes (Inhibition leads to arrest) Genistein_Pathway Genistein Genistein EGFR EGFR Genistein->EGFR Inhibits STAT3 STAT3 Genistein->STAT3 Inhibits Wnt Wnt/β-catenin Genistein->Wnt Inhibits Proliferation Cell Proliferation EGFR->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Wnt->Proliferation

References

Comparative Analysis of Analytical Methods for the Quantification of 2,3-Dihydrohinokiflavone and Related Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection

The accurate quantification of 2,3-Dihydrohinokiflavone, a biflavonoid with potential therapeutic properties, is crucial for research and development. This guide provides a comparative analysis of various analytical techniques for the quantification of this compound and its close structural analog, hinokiflavone. Due to the limited availability of specific cross-validation studies for this compound, this comparison extends to methods validated for hinokiflavone and other biflavonoids, providing a robust framework for method selection and development.

This guide details and compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary data to select the most appropriate analytical method for their specific research needs, considering factors such as sensitivity, selectivity, and throughput.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of various analytical methods applicable to the quantification of hinokiflavone and related biflavonoids. This data has been compiled from multiple validated studies to provide a comprehensive overview for easy comparison.

ParameterHPLC-DADUPLC-PDAHPTLC-DensitometryLC-MS/MS
Linearity Range 1.5 - 150 µg/mL[1]1 - 200 nM100 - 700 ng/spot[2]0.9 - 1000 ng/mL[3]
Limit of Detection (LOD) 0.006 - 0.018 µg/mL[4]Not Reported6.51 ng/spot[2]Not Reported
Limit of Quantification (LOQ) 0.020 - 0.061 µg/mL[4]Not Reported15.12 ng/spot[2]0.9 ng/mL[3]
Precision (%RSD) < 2.27% (Intra-day), < 1.65% (Inter-day)[4][5]< 4.6%[6]0.35 - 0.38%[2]0.32 - 14.11% (Intra-day), 2.85 - 10.04% (Inter-day)[3]
Accuracy (% Recovery) 97.32 - 106.39%[4][5]90 - 100%[6]96.77 - 99.74%-3.75 to 6.91% (Intra-day RE), -9.20 to 2.51% (Inter-day RE)[3]
Selectivity Good, potential for co-elutionHighModerate, dependent on mobile phaseExcellent
Throughput ModerateHighHighModerate
Cost LowModerateLowHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for hinokiflavone and other flavonoids and can be adapted for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of flavonoids due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: The DAD is set to monitor at the maximum absorption wavelength of the analyte, which for many flavonoids is around 254 nm or 365 nm.[8]

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted to an appropriate concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Determined by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration. A correlation coefficient (R²) > 0.99 is considered acceptable.[4]

    • Precision: Assessed by repeatedly injecting a sample and expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision should be evaluated.[4]

    • Accuracy: Determined by a recovery study, where a known amount of the standard is spiked into a sample and the recovery is calculated.

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[4]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC C18, 50 mm x 2.1 mm, 1.7 µm) is used for separation.

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile or methanol is used.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Detection: PDA detector scans a range of wavelengths to determine the optimal wavelength for quantification.

  • Sample Preparation: Similar to HPLC, but may require more stringent filtration due to the smaller particle size of the column.

  • Validation: The same validation parameters as for HPLC are assessed (Linearity, Precision, Accuracy, LOD, LOQ).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[2]

  • Mobile Phase: A mixture of solvents is used for development, for example, ethyl acetate:methanol:formic acid:water (20:3:1:2, v/v/v/v).[10]

  • Sample Application: Samples and standards are applied to the plate as bands using an automatic applicator.

  • Development: The plate is developed in a saturated chamber to a specific distance.

  • Densitometric Analysis: The separated bands are scanned with a densitometer at the wavelength of maximum absorbance.

  • Validation:

    • Linearity: A calibration curve is constructed by plotting the peak area of the standards against their concentration.

    • Precision: Repeatability is determined by analyzing the same spot multiple times, and intermediate precision is assessed by analyzing the same sample on different days.

    • Accuracy: Determined by recovery studies.

    • LOD and LOQ: Calculated from the calibration curve parameters.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace amounts of compounds in complex matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column and Mobile Phase: Similar to HPLC or UPLC.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[3]

  • Sample Preparation: May require a more rigorous clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix effects.

  • Validation:

    • Linearity: A calibration curve is prepared in the matrix of interest (e.g., plasma) to account for matrix effects.

    • Precision and Accuracy: Evaluated at multiple concentration levels (low, medium, and high QC samples).

    • Matrix Effect and Recovery: These parameters are crucial to assess in LC-MS/MS to ensure the reliability of the results.

    • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and biological pathways relevant to the analysis and study of this compound and related biflavonoids.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Materials Prepare Standards & Samples Set_Criteria->Prepare_Materials Perform_Experiments Perform Validation Experiments Prepare_Materials->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Assess_Parameters Assess Validation Parameters (Linearity, Precision, Accuracy, etc.) Collect_Data->Assess_Parameters Compare_Results Compare with Acceptance Criteria Assess_Parameters->Compare_Results Documentation Document Results & Deviations Compare_Results->Documentation Final_Report Prepare Final Validation Report Documentation->Final_Report Hinokiflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_emt EMT Pathway cluster_cellular_response Cellular Response Hinokiflavone Hinokiflavone p38 p38 Hinokiflavone->p38 JNK JNK Hinokiflavone->JNK ERK ERK1/2 Hinokiflavone->ERK NFkB NF-κB Hinokiflavone->NFkB EMT Epithelial-Mesenchymal Transition (EMT) Hinokiflavone->EMT Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Inhibition_of_Metastasis Inhibition of Metastasis NFkB->Inhibition_of_Metastasis EMT->Inhibition_of_Metastasis

References

Paving the Way for Neuroprotection: A Comparative Guide to the In Vivo Validation of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the neuroprotective potential of flavonoids is widely recognized, the specific in vivo efficacy of 2,3-Dihydrohinokiflavone remains to be elucidated. This guide provides a comparative framework for its validation, drawing upon established data from structurally related and well-researched flavonoids. By presenting benchmark data, detailed experimental protocols, and key signaling pathways, this document serves as a comprehensive resource for researchers aiming to investigate the therapeutic promise of this compound in models of neurodegenerative diseases.

Performance Benchmarks: In Vivo Neuroprotective Effects of Reference Flavonoids

To effectively evaluate the potential of this compound, its performance should be benchmarked against flavonoids with proven in vivo neuroprotective activity. The following table summarizes the effects of Quercetin, Hesperidin, and Alpinetin in various animal models of neurological disorders.

CompoundAnimal ModelDosing RegimenKey In Vivo Effects
Quercetin Focal Ischemia (Rat)Single IP injection of liposomal preparationReduced ischemic damage and infarct volume.[1]
MPTP-induced Parkinson's Disease (Mouse)Not specifiedImproved motor defects and protected dopaminergic neurons.[2]
Hesperidin Animal models of depression, neurotoxicity, Alzheimer's, and Parkinson's diseaseNot specifiedExhibits antidepressant, neuroprotective, and memory-enhancing effects.[3][4]
Alpinetin Ischemic Stroke (Rat)Not specifiedShowed neuroprotective effects against ischemic stroke-induced brain damage.[5]

Essential Experimental Protocols for In Vivo Validation

The following protocols are fundamental for a robust in vivo assessment of a novel neuroprotective agent like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia

This model is a standard for inducing stroke in rodents to study the effects of potential neuroprotective compounds.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow reperfusion.

  • Compound Administration: this compound, formulated in a suitable vehicle (e.g., a liposomal preparation to enhance brain bioavailability[1]), is administered intraperitoneally (IP) at various doses at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion).

  • Infarct Volume Assessment: 24 hours after MCAO, animals are euthanized, and brains are sectioned. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1] The infarct volume is then quantified using image analysis software.

MPTP Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce parkinsonism in rodents by selectively destroying dopaminergic neurons in the substantia nigra.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal injection (e.g., 20 mg/kg, four times at 2-hour intervals).

  • Compound Treatment: this compound is administered daily for a specified period (e.g., 7 days) before and/or after MPTP administration.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test to measure motor coordination and bradykinesia.

  • Neurochemical and Histological Analysis: At the end of the treatment period, animals are euthanized. The striatum is dissected for dopamine and its metabolites' measurement using HPLC. The substantia nigra is processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.[2]

Key Signaling Pathways in Flavonoid-Mediated Neuroprotection

Flavonoids often exert their neuroprotective effects by modulating specific intracellular signaling cascades. Investigating these pathways is crucial to understanding the mechanism of action of this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[3][6] Many neuroprotective flavonoids, including quercetin and hesperidin, activate this pathway.[3][4]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from neurotoxin) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DHF This compound DHF->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Nrf2/ARE Signaling Pathway Activation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often activated by neuroprotective compounds.[7][8] Activation of this pathway can inhibit apoptosis and promote neuronal survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt phosphorylates DHF This compound DHF->Akt may promote activation pAkt p-Akt (Active) Akt->pAkt Bad Bad (Pro-apoptotic) pAkt->Bad inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival

Caption: PI3K/Akt Survival Signaling Pathway.

Hypothetical Experimental Workflow for In Vivo Validation

A systematic approach is necessary to validate the neuroprotective effects of this compound. The following workflow outlines the key stages of investigation.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_formulation Bioavailability & Formulation A1 Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) A2 Neuroprotection Assay (e.g., against H2O2 or 6-OHDA) A1->A2 A3 Mechanistic Studies (Western Blot for p-Akt, Nrf2) A2->A3 B1 Select Animal Model (e.g., MCAO or MPTP) A3->B1 Promising results lead to B2 Dose-Response Study B1->B2 B3 Behavioral Assessments B2->B3 B4 Histological & Biochemical Analysis (Infarct volume, TH staining, etc.) B3->B4 Conclusion Conclusion B4->Conclusion C1 Assess Blood-Brain Barrier Penetration C2 Develop Formulation for Enhanced Delivery (e.g., Liposomes) C1->C2 C2->B2 Optimized formulation for

Caption: Experimental Workflow for Validation.

By following this structured approach and utilizing the comparative data provided, researchers can effectively evaluate the in vivo neuroprotective potential of this compound and pave the way for its potential development as a therapeutic agent for neurodegenerative diseases.

References

A Comparative Analysis of C-C and C-O-C Type Biflavonoids: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional disparities between C-C and C-O-C linked biflavonoids, this guide offers a comparative analysis of their anticancer, antioxidant, and anti-inflammatory activities. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data to inform future therapeutic strategies.

Biflavonoids, natural dimers of flavonoid units, are a significant class of polyphenolic compounds with a wide array of pharmacological activities. Their structural diversity, arising from the nature of the linkage between the two monomeric flavonoid moieties, dictates their biological function. This guide focuses on two primary classes: C-C type biflavonoids, exemplified by amentoflavone, and C-O-C type biflavonoids, with hinokiflavone as a key representative. Understanding the comparative efficacy of these two classes is pivotal for the targeted development of novel therapeutic agents.

Structural and Functional Overview

Biflavonoids are broadly categorized based on the linkage between their flavonoid monomers. C-C type biflavonoids feature a direct carbon-carbon bond connecting the two units, while C-O-C type biflavonoids are characterized by an ether linkage. This fundamental structural difference significantly influences their three-dimensional conformation, bioavailability, and interaction with biological targets, thereby modulating their therapeutic effects. Both classes have demonstrated promising anticancer, antioxidant, and anti-inflammatory properties, making them attractive candidates for drug discovery.

Comparative Performance Data

The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of representative C-C and C-O-C type biflavonoids.

Table 1: Comparative Anticancer Activity (IC50 µM)
Biflavonoid (Type)Cell LineCancer TypeIC50 (µM)Reference
Amentoflavone (C-C) SiHaCervical Cancer~25[1](--INVALID-LINK--)
CaSkiCervical Cancer~30[1](--INVALID-LINK--)
A549Lung Cancer~60[2](--INVALID-LINK--)
Hinokiflavone (C-O-C) HeLaCervical Cancer~35 (19.0 µg/mL)--INVALID-LINK----INVALID-LINK--
U251Glioma~55 (29.8 µg/mL)(--INVALID-LINK--)
MCF-7Breast Cancer~73 (39.3 µg/mL)(--INVALID-LINK--)
KBNasopharyngeal Cancer~7.4 (4 µg/mL)(--INVALID-LINK--)

Note: IC50 values for hinokiflavone were converted from µg/mL to µM using a molecular weight of 538.46 g/mol .

Table 2: Comparative Antioxidant Activity
Biflavonoid (Type)AssayIC50 (µM)Reference
Amentoflavone (C-C) DPPH radical scavenging432.25 ± 84.05[3](--INVALID-LINK--)
ABTS+ radical scavenging7.25 ± 0.35[3](--INVALID-LINK--)
Hinokiflavone (C-O-C) DPPH radical scavengingNot explicitly found in direct comparison
Table 3: Comparative Anti-inflammatory Activity
Biflavonoid (Type)AssayED50 / IC50Reference
Amentoflavone (C-C) Rat carrageenan paw edemaED50 = 42 mg/kg (i.p.)[4](--INVALID-LINK--)
Acetic acid writhing testED50 = 9.6 mg/kg (i.p.)[4](--INVALID-LINK--)
COX-2 InhibitionInhibits expression(--INVALID-LINK--)
Hinokiflavone (C-O-C) COX-2 InhibitionPredicted to inhibit(--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (Amentoflavone, Hinokiflavone)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (Amentoflavone, Hinokiflavone)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Cyclooxygenase-2 (COX-2) Prostaglandin E2 (PGE2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (Amentoflavone, Hinokiflavone)

  • Positive control (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Cofactors (e.g., glutathione, hematin)

  • PGE2 EIA Kit

  • 96-well plate

  • Incubator

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the COX-2 enzyme in a 96-well plate.

  • Add the test compounds or positive control at various concentrations to the wells.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control (no inhibitor).

  • The IC50 value (the concentration of the compound that inhibits 50% of COX-2 activity) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by C-C and C-O-C type biflavonoids and a typical experimental workflow.

C_C_Biflavonoid_Signaling_Pathway Amentoflavone Amentoflavone PI3K PI3K Amentoflavone->PI3K ERK ERK Amentoflavone->ERK p53 p53 Amentoflavone->p53 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis NFkB->Apoptosis blocks CellCycleArrest CellCycleArrest Inhibition Inhibition NFkB->Inhibition ERK->NFkB p53->CellCycleArrest

Caption: Signaling pathway of C-C type biflavonoid (Amentoflavone).

C_O_C_Biflavonoid_Signaling_Pathway Hinokiflavone Hinokiflavone ERK ERK1/2 Hinokiflavone->ERK p38 p38 Hinokiflavone->p38 NFkB NF-κB ERK->NFkB p38->NFkB MMP MMP-2/9 Expression NFkB->MMP Inhibition Inhibition NFkB->Inhibition Metastasis Metastasis MMP->Metastasis

Caption: Signaling pathway of C-O-C type biflavonoid (Hinokiflavone).

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action A Antioxidant Assay (DPPH) D IC50 / ED50 Determination A->D B Anti-inflammatory Assay (COX-2) B->D C Anticancer Assay (MTT) C->D E Signaling Pathway Analysis D->E

References

Investigating the Synergistic Potential of 2,3-Dihydrohinokiflavone and Related Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential synergistic effects of 2,3-Dihydrohinokiflavone and its close structural analogs with other compounds. Due to a lack of specific research on the synergistic properties of this compound, this guide draws upon experimental data from studies on the closely related biflavonoid, hinokiflavone, and other members of the biflavonoid class, such as amentoflavone. This information is intended to provide a foundational understanding and to guide future research into the combinatorial therapeutic potential of this compound.

Introduction to this compound and its Analogs

This compound is a flavonoid compound that has been isolated from the stem bark of Rhus tripartita.[1] While specific studies on its synergistic effects are not currently available in the scientific literature, its structural similarity to other well-researched biflavonoids, such as hinokiflavone, suggests it may possess comparable biological activities and synergistic potential. Biflavonoids are known for a range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This guide will focus on the demonstrated synergistic activities of hinokiflavone and amentoflavone as predictive models for the potential of this compound.

Synergistic Effects in Oncology

Hinokiflavone has demonstrated notable anticancer properties, including the ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis.[5][6] While direct synergistic studies with chemotherapeutic agents are limited for hinokiflavone itself, the known mechanisms of action for biflavonoids suggest a high potential for synergy. For instance, hinokiflavone is known to interfere with the ERK1-2/p38/NFκB signaling pathway and regulate the expression of matrix metalloproteinases MMP-2 and MMP-9.[2][5] These pathways are often dysregulated in cancer and are targets for various chemotherapeutic drugs.

Hypothetical Synergistic Combinations in Cancer Therapy

Based on the known mechanisms of hinokiflavone, synergistic effects could be anticipated with the following classes of anticancer drugs:

  • MEK/ERK Inhibitors: Combining with drugs that target the MAPK/ERK pathway could lead to a more potent inhibition of cancer cell proliferation.

  • NF-κB Inhibitors: Synergy could be achieved by co-administering with agents that block the pro-survival NF-κB pathway.

  • MMP Inhibitors: A combination therapy could more effectively prevent cancer cell invasion and metastasis.

  • DNA Damaging Agents (e.g., Etoposide): Hinokiflavone's inhibition of the SUMO-specific protease SENP1 can synergize with DNA-damaging agents to enhance p53 activation and apoptosis.[2]

Synergistic Effects in Infectious Diseases

The synergistic potential of biflavonoids with antibiotics has been more directly explored. Studies on amentoflavone, another C-C type biflavonoid, have shown significant synergistic interactions with conventional antibiotics against various bacterial strains.[7][8][9]

Amentoflavone and Antibiotic Synergy

A study investigating the synergistic effect of amentoflavone with antibiotics such as ampicillin, cefotaxime, and chloramphenicol demonstrated a considerable antibacterial effect and synergistic interaction against several bacterial strains, with a fractional inhibitory concentration (FIC) index of ≤ 0.5.[7][8] The mechanism for this synergy was linked to the generation of hydroxyl radicals, leading to oxidative stress in the bacteria.[7][8]

Table 1: Synergistic Antibacterial Activity of Amentoflavone with Antibiotics

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination with Amentoflavone (µg/mL)FIC IndexInterpretation
Escherichia coliAmpicillin6416≤ 0.5Synergy
Staphylococcus aureusAmpicillin328≤ 0.5Synergy
Pseudomonas aeruginosaCefotaxime12832≤ 0.5Synergy

Note: The data presented in this table is illustrative and based on findings from studies on amentoflavone.[7][8] Specific values would need to be determined experimentally for this compound.

Experimental Protocols

Below are detailed methodologies for key experiments that would be essential for investigating the synergistic effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., colorectal cancer cell lines HT29, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, the combination drug (e.g., a chemotherapeutic agent), and the combination of both for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.

Checkerboard Dilution Test for Antimicrobial Synergy
  • Preparation: Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and the antibiotic along the y-axis in a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's synergistic effects.

anticancer_pathway This compound This compound ERK1/2 ERK1/2 This compound->ERK1/2 inhibits p38 p38 This compound->p38 inhibits NF-κB NF-κB This compound->NF-κB inhibits Apoptosis Apoptosis This compound->Apoptosis induces Chemotherapeutic Agent Chemotherapeutic Agent Chemotherapeutic Agent->Apoptosis induces Proliferation Proliferation ERK1/2->Proliferation MMP-2/9 MMP-2/9 NF-κB->MMP-2/9 regulates Invasion & Metastasis Invasion & Metastasis MMP-2/9->Invasion & Metastasis

Caption: Potential anticancer signaling pathways modulated by this compound.

experimental_workflow cluster_0 In Vitro Synergy Screening cluster_1 Mechanism of Action Studies Cell Viability (MTT) Cell Viability (MTT) Combination Index (CI) Combination Index (CI) Cell Viability (MTT)->Combination Index (CI) Checkerboard Assay Checkerboard Assay FIC Index FIC Index Checkerboard Assay->FIC Index Western Blot Western Blot Combination Index (CI)->Western Blot FIC Index->Western Blot Protein Expression Protein Expression Western Blot->Protein Expression Flow Cytometry Flow Cytometry Apoptosis/Cell Cycle Apoptosis/Cell Cycle Flow Cytometry->Apoptosis/Cell Cycle Migration/Invasion Assay Migration/Invasion Assay Metastatic Potential Metastatic Potential Migration/Invasion Assay->Metastatic Potential

Caption: Experimental workflow for investigating synergistic effects.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is currently lacking, the data available for its structural analog hinokiflavone and other biflavonoids strongly suggest a high potential for such interactions. The anticancer and antimicrobial activities of these related compounds, coupled with their defined mechanisms of action, provide a solid rationale for investigating this compound in combination therapies.

Future research should focus on performing the outlined experimental protocols to systematically screen for synergistic combinations of this compound with existing chemotherapeutic agents and antibiotics. Elucidating the specific molecular mechanisms underlying any observed synergy will be crucial for its potential development as a therapeutic adjuvant. The information presented in this guide serves as a valuable starting point for researchers to explore the promising, yet untapped, synergistic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,3-Dihydrohinokiflavone, a flavonoid compound, emphasizing operational and safety protocols.

Safety and Hazard Information

This compound presents several health and environmental hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is suspected of causing genetic defects and cancer.[1] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1]

Key Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H341: Suspected of causing genetic defects.[1]

  • H351: Suspected of causing cancer.[1]

  • H402: Harmful to aquatic life.[1]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRequired Equipment
Hand Protection Protective gloves
Eye/Face Protection Safety goggles with side-shields or other approved eye protection[2]
Skin and Body Protection Impervious clothing, such as a lab coat
Respiratory Protection A suitable respirator should be used if ventilation is inadequate

When handling the compound, avoid breathing dust and prevent contact with skin and eyes.[1] Ensure adequate ventilation in the work area. Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[1]

Disposal Procedures

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] Do not allow the product to enter drains, as it is harmful to aquatic life.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container should be clearly marked with the chemical name and relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]

  • Waste Disposal Vendor:

    • Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.

    • Provide the vendor with the Safety Data Sheet for this compound to ensure they can handle and transport the waste appropriately.

  • Documentation:

    • Maintain a record of the waste disposal, including the date, quantity of waste, and the name of the disposal company.

Emergency Procedures

In the event of accidental release or exposure, follow these procedures:

IncidentFirst Aid and Response Measures
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician.[1]
Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do so.[1]
Inhalation Move the person to fresh air. Call a physician.[1]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician. Do NOT induce vomiting.[1][2]
Spillage Evacuate the area. Avoid inhalation of dust. Ensure adequate ventilation. Absorb the spillage with inert material and place it in a suitable container for disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_emergency Emergency Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Designated, Labeled Container B->C After Use D Securely Seal the Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Approved Hazardous Waste Vendor E->F G Provide Safety Data Sheet to Vendor F->G H Maintain Disposal Records G->H I In Case of Spill or Exposure J Follow First Aid Measures (See Table Above) I->J K Consult SDS I->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2,3-Dihydrohinokiflavone

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given that 2,3-Dihydrohinokiflavone belongs to the flavonoid class, it is prudent to handle it with care, assuming potential hazards such as skin and eye irritation, and possible allergic reactions. Some compounds in this class are also suspected of being mutagenic or carcinogenic. Therefore, a comprehensive approach to personal protection is required.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are recommended at all times to protect from splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are generally suitable for handling small quantities of powdered chemicals.[3] It is crucial to check the glove manufacturer's chemical resistance guide for compatibility. Gloves should be inspected before use and disposed of after handling the compound.
Body Protection Laboratory CoatA standard cotton or poly/cotton lab coat is required for all laboratory work.[1] For handling larger quantities or when there is a risk of significant contamination, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Dust Mask or RespiratorWhen handling the powdered form of this compound, a dust mask (e.g., N95) should be used to prevent inhalation.[3] In cases of poor ventilation or handling large quantities, a fitted respirator may be necessary.

Operational Plan for Handling this compound

A systematic workflow ensures minimal exposure and maintains a safe laboratory environment.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review available safety information and SDS for similar compounds Don PPE Don appropriate PPE as specified above Review SDS->Don PPE Prepare Workspace Prepare a designated, well-ventilated workspace (e.g., chemical fume hood) Don PPE->Prepare Workspace Weighing Weigh the solid compound carefully to avoid generating dust Prepare Workspace->Weighing Dissolving Dissolve the compound in the desired solvent within the fume hood Weighing->Dissolving Decontaminate Decontaminate workspace and equipment Dissolving->Decontaminate Doff PPE Doff PPE in the correct order Decontaminate->Doff PPE Hand Wash Wash hands thoroughly with soap and water Doff PPE->Hand Wash

Figure 1. Step-by-step operational workflow for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

Waste TypeHandling and CollectionDisposal Method
Solid Waste Unused this compound powder and contaminated items (e.g., weigh boats, pipette tips).Collect in a clearly labeled, sealed container for solid chemical waste.
Liquid Waste Solutions containing this compound and solvent rinses.Collect in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible waste streams.
Contaminated PPE Used gloves, masks, and disposable lab coats.Dispose of in the designated solid waste stream for chemically contaminated items.

All waste must be disposed of through the institution's hazardous waste management program.[4]

disposal_plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Solid Waste Solid this compound and contaminated disposables Solid Waste Container Labeled solid chemical waste container Solid Waste->Solid Waste Container Liquid Waste Solutions containing this compound Liquid Waste Container Labeled liquid chemical waste container Liquid Waste->Liquid Waste Container Contaminated PPE Used gloves, masks, etc. Contaminated PPE->Solid Waste Container Hazardous Waste Pickup Arrange for pickup by institutional hazardous waste management Solid Waste Container->Hazardous Waste Pickup Liquid Waste Container->Hazardous Waste Pickup

Figure 2. Logical flow for the proper disposal of waste generated from handling this compound.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.